Ac-WVAD-AMC
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C35H40N6O9 |
|---|---|
Molecular Weight |
688.7 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C35H40N6O9/c1-17(2)31(41-34(48)26(38-20(5)42)13-21-16-36-25-9-7-6-8-24(21)25)35(49)37-19(4)32(46)40-27(15-29(43)44)33(47)39-22-10-11-23-18(3)12-30(45)50-28(23)14-22/h6-12,14,16-17,19,26-27,31,36H,13,15H2,1-5H3,(H,37,49)(H,38,42)(H,39,47)(H,40,46)(H,41,48)(H,43,44)/t19-,26-,27-,31-/m0/s1 |
InChI Key |
RSEHJALOKJFOSP-IOJIPJGJSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Ac-WVAD-AMC in Pyroptosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroptosis is a highly inflammatory form of programmed cell death initiated in response to pathogenic infections and other danger signals. A key mediator of this pathway is caspase-1, a protease that, upon activation, cleaves specific substrates, leading to the formation of pores in the cell membrane and the release of pro-inflammatory cytokines. The fluorogenic substrate Ac-WVAD-AMC has emerged as a critical tool for researchers to quantify caspase-1 activity, thereby providing a direct measure of pyroptosis. This technical guide provides an in-depth overview of the role and application of this compound in pyroptosis research, complete with detailed experimental protocols and data presentation.
The Pyroptosis Signaling Pathway
Pyroptosis is predominantly triggered through the activation of intracellular multiprotein complexes known as inflammasomes. These platforms, such as the well-characterized NLRP3 inflammasome, respond to pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs). This recognition leads to the recruitment and auto-activation of pro-caspase-1 into its active form, caspase-1.
Active caspase-1 has two major downstream effects:
-
Cytokine Maturation: It cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secretable forms.
-
Pore Formation: It cleaves Gasdermin D (GSDMD). The resulting N-terminal fragment of GSDMD oligomerizes and inserts into the plasma membrane, forming pores that lead to cell swelling, lysis, and the release of cellular contents, including mature IL-1β and IL-18.
This compound is a synthetic tetrapeptide (Trp-Val-Ala-Asp) conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The peptide sequence is a recognition site for active caspase-1. Upon cleavage by caspase-1, the AMC fluorophore is released and exhibits a significant increase in fluorescence, which can be quantified to determine the level of caspase-1 activity.
Figure 1. Canonical Pyroptosis Signaling Pathway and this compound Action.
Quantitative Data for Caspase-1 Activity Assays
The following tables summarize key quantitative parameters for performing caspase-1 activity assays using this compound or similar fluorogenic substrates.
| Parameter | Recommended Range | Notes |
| Cell Number | 1 - 5 x 10^6 cells per assay | Can be adjusted based on cell type and expected caspase-1 activity. |
| Tissue Lysate | 50 - 200 µg total protein per assay | Protein concentration should be determined prior to the assay. |
| This compound Concentration | 50 - 200 µM (final concentration) | Higher concentrations may be needed for samples with low enzyme activity. |
| Incubation Time | 1 - 2 hours | Can be optimized; longer incubation may increase signal but also background. |
| Incubation Temperature | 37°C | Optimal temperature for caspase-1 activity. |
Table 1. General Assay Parameters.
| Reagent | Typical Composition |
| Cell Lysis Buffer | 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4 (pH 7.5), 130 mM NaCl, 1% Triton X-100, 10 mM Sodium Pyrophosphate |
| 2X Reaction Buffer | 20 mM HEPES (pH 7.5), 10% Glycerol, 2 mM DTT |
Table 2. Typical Buffer Compositions.
| Wavelength | Range |
| Excitation | 360 - 400 nm |
| Emission | 460 - 505 nm |
Table 3. Fluorescence Detection Wavelengths for Cleaved AMC.
Experimental Protocols
Preparation of Cell Lysates
This protocol describes the preparation of cell lysates from cultured cells for the measurement of caspase-1 activity.
-
Cell Culture and Treatment: Culture cells to the desired density and treat with appropriate stimuli to induce pyroptosis. Include untreated control samples.
-
Cell Harvesting: For adherent cells, scrape and collect them in cold PBS. For suspension cells, directly pellet them by centrifugation at 500 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Lysis: Resuspend the cell pellet in ice-cold Cell Lysis Buffer. A common recommendation is to use 50 µL of lysis buffer per 1-5 x 10^6 cells.
-
Incubation: Incubate the cell suspension on ice for 10-15 minutes.
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the Bradford or BCA assay. This is crucial for normalizing caspase-1 activity.
Caspase-1 Fluorometric Assay
This protocol outlines the procedure for measuring caspase-1 activity in the prepared cell lysates.
-
Reaction Setup: In a 96-well black microplate, add 50-100 µg of protein lysate to each well. Adjust the volume of each well to 50 µL with Cell Lysis Buffer.
-
Reaction Buffer Preparation: Prepare the required amount of 1X Reaction Buffer by diluting the 2X stock. Immediately before use, add DTT to a final concentration of 10 mM.
-
Addition of Reaction Buffer: Add 50 µL of the freshly prepared 1X Reaction Buffer to each well containing cell lysate.
-
Substrate Addition: Add 5 µL of 1 mM this compound substrate to each well for a final concentration of 50 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Data Analysis: The fold-increase in caspase-1 activity can be determined by comparing the fluorescence readings of the treated samples to the untreated controls.
Figure 2. Experimental Workflow for Caspase-1 Activity Assay.
Conclusion
This compound is an indispensable tool for the quantitative analysis of caspase-1 activity, a hallmark of pyroptosis. Its use in fluorometric assays provides a sensitive and specific method for researchers to investigate the mechanisms of pyroptosis and to screen for potential therapeutic modulators of this inflammatory cell death pathway. The protocols and data presented in this guide offer a comprehensive resource for the successful implementation of this compound-based assays in the laboratory.
Measuring Inflammatory Caspase Activity with Ac-WVAD-AMC: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of the fluorogenic substrate Acetyl-Trp-Val-Ala-Asp-7-amino-4-methylcoumarin (Ac-WVAD-AMC) for the sensitive and specific measurement of inflammatory caspase activity. Inflammatory caspases, including caspase-1, -4, -5, and -11, are critical mediators of the innate immune response, and their dysregulation is implicated in a wide range of inflammatory diseases. Accurate measurement of their activity is therefore essential for both basic research and the development of novel therapeutics.
The Core Principle: Fluorogenic Detection of Caspase Activity
The this compound assay is based on the principle of fluorescence resonance energy transfer (FRET). The substrate consists of a tetrapeptide sequence (WVAD) that is recognized and cleaved by specific inflammatory caspases. This peptide is flanked by an acetyl (Ac) group at the N-terminus and a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC), at the C-terminus. In its intact state, the AMC fluorophore is quenched. Upon cleavage of the peptide by an active caspase, AMC is released, resulting in a measurable increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the enzymatic activity of the caspase in the sample.[1][2]
Inflammatory Caspases: Key Players in Innate Immunity
Inflammatory caspases are a subset of the caspase family of cysteine-aspartic proteases that play a central role in the host's defense against pathogens and cellular stress. Their activation triggers pro-inflammatory cytokine maturation and a lytic form of cell death known as pyroptosis.
Canonical and Non-Canonical Inflammasome Pathways
The activation of inflammatory caspases is tightly regulated and primarily occurs through two distinct signaling pathways: the canonical and non-canonical inflammasome pathways.
-
Canonical Inflammasome Pathway: This pathway is primarily responsible for the activation of caspase-1 . It is initiated by a variety of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs) that are sensed by cytosolic pattern recognition receptors (PRRs) such as NLRP3, NLRC4, AIM2, and Pyrin. Upon activation, these PRRs oligomerize and recruit the adaptor protein ASC, which in turn recruits pro-caspase-1, leading to its dimerization and auto-activation.
-
Non-Canonical Inflammasome Pathway: This pathway is triggered by the direct binding of intracellular lipopolysaccharide (LPS) from Gram-negative bacteria to caspase-4 and caspase-5 in humans, and their murine ortholog caspase-11 . This interaction leads to the oligomerization and activation of these caspases. Activated caspase-4/-5/-11 can then cleave gasdermin D to induce pyroptosis and can also lead to the secondary activation of the NLRP3 inflammasome and caspase-1.
Quantitative Analysis of Inflammatory Caspase Activity with this compound
| Caspase | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Caspase-1 | This compound | Data not available | Data not available | 2.41 x 10⁵ | Vendor Data (Merck Millipore) |
| Caspase-4 | This compound | Data not available | Data not available | Data not available | Information not publicly available. |
| Caspase-5 | This compound | Data not available | Data not available | Data not available | Information not publicly available. |
| Caspase-11 | This compound | Data not available | Data not available | Data not available | Information not publicly available. |
Note: The kcat/Km value for Caspase-1 is derived from vendor-provided information and should be independently verified. There is a notable lack of publicly available, peer-reviewed kinetic data for this compound with caspase-4, -5, and -11. Researchers are advised to perform their own kinetic analyses to determine the suitability of this substrate for their specific applications. It has been reported that this compound exhibits a ~2-fold higher affinity for caspase-1 than for caspase-4.
Detailed Experimental Protocol: Measuring Caspase Activity in Cell Lysates
This protocol provides a general framework for measuring inflammatory caspase activity in cell lysates using this compound. Optimization of cell number, lysate concentration, and incubation time is recommended for each specific cell type and experimental condition.
Materials and Reagents
-
Cells of interest (e.g., macrophages, monocytes)
-
Inducing agent for inflammasome activation (e.g., LPS, nigericin, ATP)
-
Phosphate-Buffered Saline (PBS) , ice-cold
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA. Store at 4°C. Add DTT fresh before use.
-
Assay Buffer: 20 mM HEPES (pH 7.4), 10% glycerol, 2 mM DTT. Store at 4°C. Add DTT fresh before use.
-
This compound Substrate: Reconstitute in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.
-
7-Amino-4-methylcoumarin (AMC) Standard: For generating a standard curve. Reconstitute in DMSO.
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.
Experimental Workflow
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a suitable culture vessel.
-
Treat cells with the desired stimulus to activate inflammatory caspases. Include appropriate negative (unstimulated) and positive controls.
-
-
Cell Lysis:
-
Harvest cells by centrifugation (for suspension cells) or scraping (for adherent cells).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-5 x 10⁶ cells).
-
Incubate on ice for 10-20 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cell lysate) to a pre-chilled tube.
-
-
Protein Quantification:
-
Determine the total protein concentration of the cell lysate using a standard method (e.g., Bradford or BCA assay). This is crucial for normalizing caspase activity.
-
-
Caspase Activity Assay:
-
Prepare a master mix of the Assay Buffer containing this compound at the desired final concentration (typically 20-50 µM).
-
In a 96-well black microplate, add a specific amount of cell lysate (e.g., 10-50 µg of total protein) to each well. Adjust the volume with Assay Buffer to have a uniform volume in all wells.
-
Initiate the reaction by adding the this compound-containing Assay Buffer to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity kinetically (e.g., every 1-5 minutes for 30-60 minutes) at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
-
-
Data Analysis:
-
AMC Standard Curve: Prepare a series of known concentrations of free AMC in Assay Buffer and measure their fluorescence to generate a standard curve.
-
Calculate Caspase Activity: Determine the rate of the reaction (change in fluorescence units per minute) from the linear portion of the kinetic curve. Convert this rate to moles of AMC released per minute using the AMC standard curve. Normalize the activity to the amount of protein in the lysate (e.g., pmol AMC/min/mg protein).
-
Conclusion
The this compound fluorogenic substrate provides a valuable tool for the sensitive detection of inflammatory caspase activity, particularly for caspase-1. While it is also recognized by caspase-4, the lack of comprehensive kinetic data for other inflammatory caspases necessitates careful validation and interpretation of results. By following a well-defined experimental protocol and understanding the underlying principles of the assay and the biology of inflammatory caspases, researchers can effectively utilize this compound to advance our understanding of inflammatory processes and to screen for novel therapeutic agents targeting these critical enzymes.
References
Principle of AMC-based fluorescent caspase substrates.
Introduction
Caspases, a family of cysteine-aspartic proteases, are pivotal enzymes in the highly regulated processes of apoptosis (programmed cell death) and inflammation. The precise control of caspase activity is crucial for cellular homeostasis, and its dysregulation is a hallmark of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. Consequently, the ability to accurately and sensitively detect caspase activity is fundamental for both basic research and the development of novel therapeutics. Among the various methodologies available, assays employing 7-amino-4-methylcoumarin (AMC)-based fluorescent substrates are widely adopted due to their simplicity, high sensitivity, and amenability to high-throughput screening formats.
This technical guide offers a comprehensive exploration of the core principles governing AMC-based fluorescent caspase substrates. It is designed for an audience of researchers, scientists, and drug development professionals, providing insights into the mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of the pertinent biological pathways and experimental workflows.
Core Principle of AMC-Based Fluorescent Caspase Substrates
The utility of AMC-based caspase assays is rooted in the fluorogenic properties of the substrate. These synthetic molecules consist of a specific tetrapeptide sequence, which is recognized by a particular caspase, that is amide-bonded to the fluorescent reporter, 7-amino-4-methylcoumarin (AMC).
In this conjugated state, the AMC fluorophore is non-fluorescent. The tetrapeptide sequence is designed to mimic the natural cleavage site of a target protein for a specific caspase. Upon interaction with its corresponding active caspase, the substrate is cleaved at the peptide bond between the recognition sequence and the AMC moiety. This enzymatic cleavage liberates free AMC, which is intensely fluorescent. The resulting fluorescence intensity is directly proportional to the concentration of active caspase within the sample, thereby enabling the quantification of its activity.
The fluorescence of the liberated AMC molecule can be measured using a fluorometer, with typical excitation wavelengths ranging from 340-380 nm and emission wavelengths between 440-460 nm[1][2][3][4].
Visualization of the Core Principle
Caption: Enzymatic cleavage of a non-fluorescent AMC substrate by active caspase-3, releasing a fluorescent AMC molecule.
Quantitative Data: Kinetic Parameters of AMC-Based Caspase Substrates
The efficacy and specificity of AMC-based substrates are defined by their kinetic parameters, most notably the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value represents the substrate concentration at which the reaction velocity is half-maximal, serving as an inverse measure of the enzyme's affinity for the substrate (a lower Km indicates higher affinity). The kcat, or turnover number, quantifies the number of substrate molecules converted to product per enzyme molecule per second. The ratio of kcat/Km provides a measure of the enzyme's overall catalytic efficiency.
The following table summarizes reported kinetic parameters for several common AMC-based caspase substrates. It is important to recognize that these values can exhibit variability based on experimental conditions such as buffer composition, pH, and temperature.
| Caspase | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Caspase-3 | Ac-DEVD-AMC | 9.7 - 10[1][2] | 9.6 | 9.9 x 10⁵ |
| Caspase-7 | Ac-DEVD-AMC | 11[2] | 58 | 5.3 x 10⁶ |
| Caspase-8 | Ac-IETD-AMC | Not Available | Not Available | Not Available |
| Caspase-9 | Ac-LEHD-AMC | Not Available | Not Available | Not Available |
Not Available: Consistent and comparable data for these specific substrates were not readily found in the searched literature. The utility of Ac-IETD-AMC and Ac-LEHD-AMC as substrates for their respective caspases is, however, widely documented.
Experimental Protocols
This section provides detailed methodologies for conducting a caspase activity assay in a 96-well plate format using AMC-based substrates.
Preparation of Cell Lysates
This protocol is tailored for adherent cell cultures. For cells grown in suspension, initial collection is achieved by centrifugation.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, with 10 mM DTT added fresh)
-
Cell scraper
-
Pre-chilled microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Gently wash the cell culture plate with ice-cold PBS.
-
After aspirating the PBS, add an appropriate volume of ice-cold cell lysis buffer.
-
Using a cell scraper, detach the cells and transfer the resulting cell suspension into a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 10 to 20 minutes.
-
To pellet cellular debris, centrifuge the lysate at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the cell lysate, and transfer it to a new pre-chilled microcentrifuge tube.
-
Quantify the protein concentration of the lysate using a standard protein assay method, such as the BCA or Bradford assay. This step is essential for normalizing the measured caspase activity.
Caspase Activity Assay (96-Well Plate Format)
Materials:
-
Cell lysate (prepared as described above)
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 10% sucrose, 0.1% CHAPS, with 10 mM DTT added fresh)
-
Stock solution of AMC-based caspase substrate (e.g., 10 mM in DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Normalize the protein concentration of the cell lysates by diluting them with assay buffer to a consistent concentration (e.g., 1-2 mg/mL).
-
In a black 96-well microplate, dispense 50 µL of each cell lysate per well. It is recommended to include a negative control (lysis buffer alone) and, if possible, a positive control (lysate from cells known to be undergoing apoptosis).
-
Prepare a working solution of the caspase substrate by diluting the stock solution in assay buffer. The final concentration in the well should ideally be at or near the Km value (for instance, 20 µM for Ac-DEVD-AMC).
-
Initiate the enzymatic reaction by adding 50 µL of the caspase substrate working solution to each well, bringing the total volume to 100 µL.
-
Incubate the plate at 37°C, ensuring it is protected from light.
-
Monitor the increase in fluorescence over time by taking readings at regular intervals (e.g., every 5-10 minutes for a duration of 1-2 hours) with a fluorometric plate reader set to an excitation wavelength of approximately 360 nm and an emission wavelength of around 460 nm.
-
The rate of fluorescence increase is directly proportional to the caspase activity in the sample.
Experimental Workflow Visualization
Caption: A typical workflow for a fluorometric caspase activity assay using AMC-based substrates.
Caspase Signaling Pathways
The study of the major apoptotic signaling pathways, namely the intrinsic and extrinsic pathways, is greatly facilitated by the use of AMC-based caspase substrates. Both of these pathways culminate in the activation of effector caspases, such as caspase-3 and -7, which can be readily detected using substrates like Ac-DEVD-AMC.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is activated by various intracellular stress signals, including DNA damage, the withdrawal of growth factors, and oxidative stress. These stimuli trigger the activation of pro-apoptotic Bcl-2 family members (e.g., Bax and Bak), leading to mitochondrial outer membrane permeabilization (MOMP). This event allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. In the cytosol, cytochrome c associates with Apaf-1, which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome then recruits and activates the initiator caspase-9, which subsequently cleaves and activates the effector caspases-3 and -7.
The Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands, such as FasL and TNF-α, to their cognate death receptors on the cell surface. This interaction promotes the recruitment of adaptor proteins like FADD and the initiator pro-caspase-8, leading to the formation of the Death-Inducing Signaling Complex (DISC). The close proximity of pro-caspase-8 molecules within the DISC facilitates their auto-activation. Activated caspase-8 can then directly cleave and activate the effector caspases-3 and -7. Furthermore, caspase-8 can cleave the Bcl-2 family protein Bid to its truncated form, tBid, which in turn activates the intrinsic pathway, thereby establishing a crosstalk between the two apoptotic routes.
Signaling Pathway Diagram
Caption: Overview of the extrinsic and intrinsic apoptosis pathways leading to the activation of effector caspases.
Conclusion
AMC-based fluorescent substrates are indispensable tools for the sensitive and quantitative analysis of caspase activity. Their application ranges from fundamental investigations into the molecular mechanisms of apoptosis to high-throughput screening for the discovery of novel therapeutic agents that target caspase function. A solid understanding of the underlying principles, kinetic parameters, and experimental protocols associated with these substrates is crucial for their successful implementation. The information and visualizations presented in this guide are intended to serve as a valuable resource for researchers and professionals dedicated to the fields of cell death and drug discovery.
References
Ac-WVAD-AMC: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the fluorogenic caspase-1 and caspase-4 substrate, Ac-WVAD-AMC. This document details its core properties, handling procedures, and experimental applications, with a focus on quantitative data presentation, detailed methodologies, and clear visual representations of key concepts.
Product Information
This compound (Acetyl-L-tryptophyl-L-valyl-L-alanyl-L-aspartic acid 7-amido-4-methylcoumarin) is a synthetic tetrapeptide substrate designed for the sensitive detection of caspase-1 and caspase-4 activity.[1] Its sequence, WVAD, is recognized and cleaved by these caspases, which play critical roles in inflammatory and apoptotic signaling pathways.[1]
Mechanism of Action
The substrate consists of the WVAD peptide sequence conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of AMC is quenched. Upon cleavage of the peptide bond C-terminal to the aspartate residue by an active caspase-1 or caspase-4 enzyme, the free AMC is released. This liberation of AMC results in a significant increase in fluorescence, which can be measured to quantify enzyme activity. The fluorescence intensity is directly proportional to the amount of caspase activity in the sample.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its fluorescent product, AMC.
Table 1: this compound Product Specifications
| Property | Value | Reference |
| Molecular Formula | C₃₅H₄₀N₆O₉ | [1] |
| Molecular Weight | 688.7 g/mol | [1] |
| CAS Number | 219661-33-3 | [2] |
| Purity | Typically ≥95% by HPLC | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO |
Table 2: Spectroscopic Properties of Cleaved AMC
| Property | Wavelength (nm) | Reference(s) |
| Excitation Maximum | 345 - 380 | [3] |
| Emission Maximum | 430 - 460 | [4] |
Handling and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and performance.
-
Storage of Lyophilized Powder : Store the lyophilized solid at -20°C, protected from light.
-
Reconstitution : Reconstitute the peptide in high-quality, anhydrous DMSO to create a stock solution (e.g., 10 mM).
-
Storage of Stock Solution : Aliquot the reconstituted stock solution into single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles. When stored properly, the stock solution is stable for several months.
Experimental Protocols
This section provides a detailed methodology for a standard caspase-1 activity assay in cell lysates using this compound.
Reagent Preparation
-
Lysis Buffer : 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT. Note: DTT should be added fresh before use.
-
Assay Buffer : 20 mM HEPES, pH 7.5, 10% glycerol, and 2 mM DTT. Note: DTT should be added fresh before use.
-
This compound Stock Solution : 10 mM in DMSO.
-
This compound Working Solution : Dilute the 10 mM stock solution in Assay Buffer to a 2X final concentration (e.g., 100 µM, for a final assay concentration of 50 µM).
Cell Lysate Preparation
-
Induce apoptosis or inflammation in your cell line of interest using an appropriate stimulus. Include a non-induced control group.
-
Harvest cells by centrifugation at 400 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL per 1-5 million cells).
-
Incubate the cell suspension on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microcentrifuge tube. This is your cell lysate.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
Caspase-1 Activity Assay
-
In a 96-well black, flat-bottom plate, add 50 µL of cell lysate per well. Adjust the protein concentration of all samples to be equal using Lysis Buffer. Include a blank well with 50 µL of Lysis Buffer only.
-
Add 50 µL of the 2X this compound working solution to each well, including the blank. This brings the total volume to 100 µL and the final substrate concentration to 50 µM.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes for 1-2 hours) using a fluorescence plate reader with excitation at ~360 nm and emission at ~440 nm.
Data Analysis
-
Subtract the fluorescence values of the blank from all experimental readings.
-
Plot the fluorescence intensity versus time for each sample.
-
The rate of the reaction (change in fluorescence over time) is proportional to the caspase-1 activity. This can be determined from the linear portion of the curve.
-
For quantitative analysis, a standard curve can be generated using known concentrations of free AMC.
Visualizations
The following diagrams illustrate key pathways and workflows related to the use of this compound.
References
Ac-WVAD-AMC: A Technical Guide for In Vitro Caspase-4 Assay
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fluorogenic substrate Acetyl-L-tryptophyl-L-valyl-L-alanyl-L-aspartic acid 7-amido-4-methylcoumarin (Ac-WVAD-AMC) and its application in the in vitro characterization of Caspase-4 activity. This document outlines the substrate's properties, the enzymatic reaction, and detailed protocols for its use in experimental settings.
Introduction to this compound and Caspase-4
1.1 The Substrate: this compound
This compound is a synthetic tetrapeptide substrate designed for the sensitive detection of specific caspase activity.[1][2] The peptide sequence, Trp-Val-Ala-Asp, is recognized and cleaved by certain members of the caspase family. The C-terminus of the peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage after the aspartate residue, the liberated AMC molecule exhibits strong fluorescence, which can be quantified to determine enzyme activity.[3]
1.2 The Target Enzyme: Caspase-4
Caspase-4 is a member of the inflammatory caspase family, which also includes Caspase-1, -5, and the murine homolog Caspase-11. These caspases are critical mediators of the innate immune response. Caspase-4 is primarily known for its role as a cytosolic sensor of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. This function is central to the activation of the non-canonical inflammasome pathway, a key signaling cascade in host defense.
Upon direct binding of LPS, Caspase-4 oligomerizes and becomes activated through autoproteolysis. Activated Caspase-4 then cleaves specific downstream targets, most notably Gasdermin D (GSDMD). Cleavage of GSDMD unleashes its N-terminal domain, which forms pores in the plasma membrane, leading to a pro-inflammatory form of programmed cell death known as pyroptosis and the release of inflammatory cytokines.
Data Presentation: Substrate Characteristics
The following tables summarize the key characteristics of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₅H₄₀N₆O₉ |
| Molecular Weight | 688.73 g/mol |
| Excitation Wavelength | ~380 nm |
| Emission Wavelength | ~460 nm |
| Solubility | Soluble in DMSO |
Table 2: Specificity and Kinetic Parameters of this compound
| Enzyme | Preferred Recognition Sequence | Km | Vmax | Notes |
| Caspase-4 | (W/L)EHD, LEVD | Not available | Not available | This compound is a recognized substrate, though detailed kinetic parameters are not readily available in the reviewed literature. |
| Caspase-1 | WEHD, YVAD | Not available | Not available | This compound is also a substrate for Caspase-1. Some sources suggest a higher affinity for Caspase-1 over other caspases.[3] |
Note: While this compound is utilized for Caspase-4 activity assays, specific kinetic parameters (Km, Vmax) are not extensively documented in publicly available literature. The optimal substrate concentration should be determined empirically for each experimental system.
Signaling and Experimental Workflow Visualizations
3.1 Non-Canonical Inflammasome Signaling Pathway
The following diagram illustrates the activation of Caspase-4 and the subsequent signaling cascade in the non-canonical inflammasome pathway.
Caption: Non-canonical inflammasome pathway initiated by cytosolic LPS.
3.2 Experimental Workflow for In Vitro Caspase-4 Assay
This diagram outlines the typical workflow for measuring Caspase-4 activity using this compound.
References
Technical Guide: Ac-WVAD-AMC for Caspase Activity Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorogenic substrate Ac-WVAD-AMC, its application in caspase activity assays, and the underlying principles of its use. We will delve into its spectral properties, provide a detailed experimental protocol for measuring caspase-1 activity, and illustrate the key signaling pathway.
Core Principles: Fluorogenic Caspase Substrates
This compound (Acetyl-Tryptophan-Valine-Alanine-Aspartic Acid-7-amino-4-methylcoumarin) is a synthetic tetrapeptide substrate designed for the sensitive detection of caspase activity. The peptide sequence, WVAD, is recognized by specific caspases, primarily caspase-1 and caspase-4. The C-terminus is covalently linked to the fluorophore 7-amino-4-methylcoumarin (AMC).
In its intact, conjugated form, the fluorescence of the AMC moiety is largely quenched.[1][2] Upon enzymatic cleavage of the peptide bond between the aspartic acid (D) and the AMC molecule by an active caspase, the free AMC is released. This liberation results in a significant increase in fluorescence intensity, which can be measured to quantify enzyme activity. The fluorescence of the released AMC is directly proportional to the amount of active caspase in the sample.[3]
Data Presentation: Spectral Properties
A critical aspect of using this compound is understanding the shift in its fluorescence spectrum upon cleavage. The intact substrate and the released fluorophore have distinct excitation and emission maxima, allowing for clear differentiation between the substrate and the product.
| State of Substrate | Excitation Maximum (nm) | Emission Maximum (nm) | Fluorescence Intensity |
| Intact this compound | ~330 | ~390 | Very Weak[2] |
| Cleaved (Free AMC) | ~345[1][4] | ~445[1][4] | Strong |
Note: The exact excitation and emission maxima for free AMC can vary slightly depending on the buffer conditions and instrumentation, with some sources reporting excitation at 341-355 nm and emission at 440-460 nm.[5][6][7][8]
Mandatory Visualization: Signaling Pathway
The enzymatic reaction of caspase-1 with this compound can be visualized as a straightforward signaling pathway.
Caption: Enzymatic cleavage of this compound by Caspase-1.
Experimental Protocols: Caspase-1 Activity Assay
This protocol provides a general framework for measuring caspase-1 activity in cell lysates using this compound. It is recommended to optimize reagent concentrations and incubation times for your specific experimental setup.
Reagents and Buffers
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM Dithiothreitol (DTT). Note: DTT should be added fresh before use.
-
Assay Buffer: 20 mM HEPES (pH 7.4), 10% sucrose, 0.1% CHAPS, and 10 mM DTT. Note: DTT should be added fresh before use.
-
This compound Substrate: 10 mM stock solution in DMSO. Store at -20°C, protected from light.
-
Free AMC Standard: 1 mM stock solution in DMSO for creating a standard curve. Store at -20°C.
-
Cell Lysate: Prepare from control and treated cells. The protein concentration should be determined using a standard protein assay (e.g., BCA).
Experimental Workflow Diagram
References
- 1. caymanchem.com [caymanchem.com]
- 2. iris-biotech.de [iris-biotech.de]
- 3. Buy this compound [smolecule.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. 7-Aminocoumarin-4-acetic Acid as a Fluorescent Probe for Detecting Bacterial Dipeptidyl Peptidase Activities in Water-in-Oil Droplets and in Bulk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
Core Principle: From Quenched Precursor to Fluorescent Reporter
An In-depth Guide to the Fluorogenic Caspase Substrate Ac-WVAD-AMC
For researchers and professionals in drug development, the accurate detection of caspase activity is a cornerstone of studying apoptosis and inflammation. Fluorogenic substrates provide a sensitive and continuous method for monitoring enzyme kinetics. This guide offers a detailed examination of Acetyl-L-tryptophyl-L-valyl-L-alanyl-L-aspartic acid 7-amido-4-methylcoumarin (this compound), a substrate primarily used to measure the activity of caspase-1 and related inflammatory caspases.
The fluorescence of this compound is contingent upon its cleavage by a caspase enzyme. The underlying mechanism involves a phenomenon known as static fluorescence quenching.
-
Quenched State : In its intact form, the 7-amino-4-methylcoumarin (AMC) fluorophore is covalently linked to the C-terminus of the WVAD peptide sequence via an amide bond. This conjugation alters the conjugated π-electron system of the AMC moiety. The electron-withdrawing effect of the amide bond disrupts the electronic structure responsible for efficient fluorescence, leading to a state of very low quantum yield. This means that while the molecule can absorb light, it dissipates the energy through non-radiative pathways rather than emitting it as fluorescence.
-
Cleavage Event : Caspases are cysteine-aspartic proteases that recognize specific tetrapeptide sequences. Caspase-1, a key enzyme in the inflammatory response, preferentially recognizes sequences like Trp-Val-Ala-Asp (WVAD). Upon binding, the caspase cleaves the peptide bond between the aspartic acid (D) residue and the AMC group.
-
Fluorescent State : The cleavage event liberates the free AMC molecule. Freed from the quenching effect of the peptide, the amino group on the coumarin ring can fully participate in its resonant system. This restored electronic configuration allows the molecule to absorb light and efficiently re-emit it as intense blue fluorescence. The resulting fluorescent signal is directly proportional to the amount of AMC released and thus corresponds to the enzymatic activity of the caspase.
The cleavage and subsequent fluorescence of this compound provide a real-time, quantitative measure of caspase activity, making it an invaluable tool for kinetic studies and high-throughput screening.[1]
Mechanism of Cleavage and Fluorescence
Quantitative Data Summary
The photophysical and kinetic properties of this compound and its released fluorophore are critical for experimental design and data interpretation. While specific kinetic data for the WVAD sequence is not widely published, the closely related and well-characterized caspase-1 substrate Ac-YVAD-AMC serves as an excellent proxy.
| Parameter | This compound (Intact Substrate) | Free AMC (Cleavage Product) | Notes |
| Excitation Max (λex) | ~350 nm | ~345-365 nm | The excitation spectrum shifts slightly upon cleavage. |
| Emission Max (λem) | ~400 nm (very weak) | ~440-460 nm | A significant increase in fluorescence intensity occurs upon cleavage. |
| Quantum Yield (Φ) | Very Low | High (e.g., 0.81 for a similar aminocoumarin)[2] | The primary reason for the large signal increase in assays. |
| Enzyme Specificity | Caspase-1, -4, -5 (Inflammatory Caspases) | N/A | The WVAD sequence is a preferred substrate for caspase-1.[1] |
| Km (for Ac-YVAD-AMC) | N/A | N/A | Kinetic parameters for the analogous Ac-YVAD-AMC are often used as a reference. |
Signaling Pathway: The NLRP3 Inflammasome
This compound is predominantly used to measure caspase-1 activity, which is a central component of the inflammasome signaling pathway. The canonical NLRP3 inflammasome is a multi-protein complex that activates in response to cellular stress and pathogens, leading to inflammation and a form of cell death called pyroptosis. Its activation is a two-step process.
-
Priming (Signal 1) : Triggered by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This initiates a signaling cascade through NF-κB, leading to the increased transcription of NLRP3 and the inactive precursors of key inflammatory cytokines, pro-IL-1β and pro-IL-18.
-
Activation (Signal 2) : A diverse range of stimuli, such as ATP efflux, pore-forming toxins, or crystalline structures, leads to cellular events like potassium (K+) efflux. This triggers the assembly of the inflammasome complex: NLRP3 recruits the adaptor protein ASC, which in turn recruits pro-caspase-1. Proximity-induced autocatalysis results in the cleavage and activation of caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms and can cleave Gasdermin D to induce pyroptosis.
Experimental Protocol: Caspase-1 Activity Assay
This protocol provides a general framework for measuring caspase-1 activity in cell lysates using this compound. Optimization may be required depending on the cell type and experimental conditions.
Reagent Preparation
-
Cell Lysis Buffer : 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA. Store at 4°C.
-
2X Reaction Buffer : 40 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol. Store at 4°C. Immediately before use, add DTT to a final concentration of 10 mM.
-
This compound Stock Solution : Prepare a 10 mM stock solution in DMSO. Store in aliquots at -20°C, protected from light.
-
AMC Standard : Prepare a 1 mM stock solution of free AMC in DMSO for generating a standard curve. Store at -20°C.
Cell Lysate Preparation
-
Induce the desired cellular response (e.g., treat cells with LPS and ATP to activate the inflammasome). Include a non-treated control group.
-
Harvest cells (1-5 x 10^6 cells per sample is recommended) and pellet them by centrifugation at 300 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 50-100 µL of ice-cold Cell Lysis Buffer.
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube. Determine the protein concentration using a standard method (e.g., BCA assay).
Assay Procedure
-
Standard Curve : Prepare a series of dilutions of the AMC standard stock solution in 1X Reaction Buffer (e.g., from 0 to 20 µM).
-
Sample Preparation : In a 96-well black, flat-bottom plate, add 20-50 µg of cell lysate per well. Bring the total volume to 50 µL with 1X Reaction Buffer.
-
Reaction Initiation : Prepare a master mix by diluting the this compound stock solution to 100 µM in 2X Reaction Buffer (final assay concentration will be 50 µM). Add 50 µL of this substrate mix to each well containing the lysate.
-
Incubation : Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measurement : Monitor the increase in fluorescence in kinetic mode for 1-2 hours, taking readings every 5-10 minutes. Use an excitation wavelength of ~350 nm and an emission wavelength of ~445 nm.
Data Analysis
-
Plot the fluorescence values for the AMC standards against their concentrations to generate a standard curve.
-
Calculate the rate of reaction (V = ΔFluorescence / Δtime) for each sample from the linear portion of the kinetic curve.
-
Convert the reaction rate from fluorescence units/min to pmol AMC/min using the standard curve.
-
Normalize the activity to the amount of protein in the lysate (e.g., pmol/min/mg protein).
Experimental Workflow Diagram
References
Methodological & Application
Application Notes and Protocols for Measuring Pyroptosis in Macrophages using Ac-WVAD-AMC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of the fluorogenic substrate Ac-WVAD-AMC to quantify caspase-1 activity, a key indicator of pyroptosis in macrophages. This document includes an overview of the pyroptosis signaling pathway, a detailed experimental protocol, and representative data.
Introduction to Pyroptosis in Macrophages
Pyroptosis is a highly inflammatory form of programmed cell death initiated in response to microbial infections and other danger signals. In macrophages, pyroptosis plays a crucial role in the innate immune response by eliminating infected cells and releasing pro-inflammatory cytokines, such as IL-1β and IL-18.[1][2] The execution of pyroptosis is primarily mediated by inflammatory caspases, particularly caspase-1.[1][2]
The canonical pathway of pyroptosis is triggered by the assembly of an inflammasome, a multi-protein complex that activates caspase-1.[3][4] Activated caspase-1 then cleaves its substrates, including pro-IL-1β, pro-IL-18, and Gasdermin D (GSDMD). The cleavage of GSDMD releases its N-terminal domain, which oligomerizes and forms pores in the plasma membrane, leading to cell lysis and the release of inflammatory cellular contents.[2]
Principle of this compound Assay
The this compound assay is a sensitive method for measuring the enzymatic activity of caspase-1. This compound is a synthetic peptide substrate containing the caspase-1 recognition sequence (WVAD) conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its uncleaved form, the substrate is non-fluorescent. Upon cleavage by active caspase-1, the free AMC molecule is released and emits a bright fluorescent signal that can be quantified using a fluorescence plate reader. The intensity of the fluorescence is directly proportional to the caspase-1 activity in the sample.
Signaling Pathway of Canonical Pyroptosis in Macrophages
Experimental Protocols
This section provides a detailed protocol for inducing pyroptosis in macrophages and subsequently measuring caspase-1 activity using this compound.
Materials and Reagents
-
Macrophage cell line (e.g., J774A.1, THP-1) or primary bone marrow-derived macrophages (BMDMs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
2x Reaction Buffer (e.g., 200 mM HEPES pH 7.5, 20% glycerol)
-
Dithiothreitol (DTT)
-
This compound substrate (1 mM stock in DMSO)
-
Caspase-1 inhibitor (e.g., Ac-YVAD-CHO, for negative control)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Experimental Workflow
Step-by-Step Protocol
1. Cell Seeding and Pyroptosis Induction:
-
Seed macrophages in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Allow cells to adhere overnight.
-
Prime the macrophages by treating them with LPS (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.[5]
-
Induce pyroptosis by stimulating the cells with a second signal, such as nigericin (e.g., 10-20 µM) for 30-60 minutes or ATP (e.g., 5 mM) for 30 minutes.[5][6] Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with the second signal only. For a negative control, pre-incubate some wells with a caspase-1 inhibitor for 30 minutes before adding the pyroptosis-inducing stimulus.
2. Preparation of Cell Lysates:
-
After treatment, place the plate on ice.
-
Carefully remove the culture medium.
-
Wash the cells once with cold PBS.
-
Add an appropriate volume of cold Cell Lysis Buffer to each well (e.g., 50-100 µL for a 24-well plate) and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube and keep it on ice.
3. Caspase-1 Activity Assay:
-
In a 96-well black, flat-bottom microplate, prepare the reaction mix. For each reaction, you will need:
-
25 µL PBS
-
49 µL 2x Reaction Buffer
-
1 µL 1M DTT
-
5 µL 1 mM this compound substrate
-
-
Add 80 µL of the reaction mix to each well.
-
Add 25 µL of the cell lysate to the corresponding wells. The total volume in each well will be 105 µL.
-
Include a blank control containing the reaction mix and cell lysis buffer instead of cell lysate.
-
Protect the plate from light and incubate at 37°C for 1.5 to 2 hours.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 355-400 nm and an emission wavelength of 460-505 nm.[7][8] The optimal gain settings should be determined empirically to avoid signal saturation.[9]
Data Presentation and Interpretation
The raw data will be in Relative Fluorescence Units (RFU). Subtract the blank reading from all experimental readings. The resulting fluorescence intensity is proportional to the caspase-1 activity. Data can be presented as a bar graph comparing the RFU values across different treatment groups.
Representative Quantitative Data
The following table summarizes typical results from a caspase-1 activity assay in macrophages using this compound.
| Treatment Group | Average RFU (± SD) | Fold Change vs. Control |
| Untreated Control | 150 ± 15 | 1.0 |
| LPS (1 µg/mL) | 200 ± 20 | 1.3 |
| Nigericin (20 µM) | 180 ± 18 | 1.2 |
| LPS + Nigericin | 1200 ± 110 | 8.0 |
| LPS + Nigericin + Casp-1 Inhibitor | 250 ± 25 | 1.7 |
Note: These are representative data and actual values may vary depending on the cell type, experimental conditions, and plate reader used.
Troubleshooting
-
High background fluorescence: This could be due to the auto-fluorescence of the cell lysate or components of the reaction buffer. Ensure to subtract the blank reading. It may also be beneficial to check the fluorescence of each component individually.
-
Low signal: This may indicate low caspase-1 activity. Ensure that the pyroptosis induction protocol is effective. The incubation time for the assay can also be extended.
-
Signal saturation: If the fluorescence readings are at the maximum limit of the plate reader, dilute the cell lysate and repeat the assay. Adjust the gain setting on the plate reader.[9]
By following these application notes and protocols, researchers can reliably measure caspase-1 activity as an indicator of pyroptosis in macrophages, providing valuable insights into inflammatory processes and potential therapeutic interventions.
References
- 1. Quantifying Caspase-1 Activity in Murine Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for monitoring cancer cell pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase-1 Promiscuity Is Counterbalanced by Rapid Inactivation of Processed Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase‑1 Responsive Nanoreporter for In Vivo Monitoring of Inflammasome Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ph.nagasaki-u.ac.jp [ph.nagasaki-u.ac.jp]
- 8. Monocyte Caspase-1 Is Released in a Stable, Active High Molecular Weight Complex Distinct from the Unstable Cell Lysate-Activated Caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Kinetic Assay of Caspase-4 Using Ac-WVAD-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-4, a member of the inflammatory caspases, plays a critical role in the innate immune system's response to intracellular pathogens. As a key component of the non-canonical inflammasome pathway, caspase-4 is directly activated by the binding of cytosolic lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. This activation triggers a signaling cascade leading to pyroptosis, a pro-inflammatory form of programmed cell death, and the maturation of pro-inflammatory cytokines. The enzymatic activity of caspase-4 is a crucial indicator of its activation and function. This application note provides a detailed protocol for a kinetic assay of caspase-4 using the fluorogenic substrate Ac-Trp-Val-Ala-Asp-7-amido-4-methylcoumarin (Ac-WVAD-AMC).
The assay principle is based on the cleavage of the tetrapeptide substrate this compound by active caspase-4 at the aspartate residue. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be detected by measuring its fluorescence emission at 440-460 nm with an excitation wavelength of 360-380 nm. The rate of AMC release is directly proportional to the caspase-4 activity.
Data Presentation
Table 1: Kinetic Parameters of Human Caspase-4 with Various Fluorogenic Substrates
| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Ac-WEHD-AMC | 18.3 ± 2.1 | 1.6 ± 0.0 | 8.7 x 10⁴ |
| Ac-LEHD-AMC | 29.3 ± 4.5 | 0.4 ± 0.0 | 1.4 x 10⁴ |
| Ac-YVAD-AMC | > 50 | ND | < 1.0 x 10³ |
| Ac-LESD-AMC | 28.0 ± 5.8 | 0.1 ± 0.0 | 3.6 x 10³ |
| Ac-DEVD-AMC | > 50 | ND | < 1.0 x 10³ |
ND: Not Detected. Data is compiled from published research and serves as a reference for caspase-4 substrate preference.
Table 2: Comparative Kinetics of this compound with Inflammatory Caspases
| Enzyme | kcat/Km (M⁻¹s⁻¹) | Relative Affinity Note |
| Caspase-1 | 2.41 x 10⁵ | High affinity |
| Caspase-4 | Not Determined | Exhibits approximately 2-fold lower affinity for this compound compared to Caspase-1. |
Signaling Pathway and Experimental Workflow
Caspase-4 Activation in the Non-Canonical Inflammasome Pathway
The following diagram illustrates the activation of caspase-4 upon recognition of intracellular LPS, leading to pyroptosis.
Caption: Non-canonical inflammasome pathway of caspase-4 activation.
Experimental Workflow for Caspase-4 Kinetic Assay
The diagram below outlines the major steps for performing the kinetic assay.
Caption: Workflow for the kinetic assay of caspase-4.
Experimental Protocols
Materials and Reagents
-
Recombinant active human caspase-4
-
Caspase substrate: this compound
-
Caspase assay buffer: 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT.
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate, preferably with a clear bottom
-
Fluorescence microplate reader with excitation at 380 nm and emission at 440-460 nm.
-
Standard concentration AMC for calibration curve (optional but recommended)
Reagent Preparation
-
Caspase Assay Buffer: Prepare a stock solution of the assay buffer and store it at 4°C. Immediately before use, add DTT to a final concentration of 2 mM.
-
This compound Substrate Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Store in aliquots at -20°C, protected from light.
-
Recombinant Caspase-4: Reconstitute and dilute the enzyme in the assay buffer to the desired concentrations. Keep the enzyme on ice during the experiment. The optimal concentration should be determined empirically, but a starting range of 10-100 ng per well is recommended.
Assay Protocol
-
Prepare Substrate Dilutions: On the day of the experiment, thaw the this compound stock solution and dilute it with the assay buffer to various concentrations (e.g., for Km determination, a range of 0.5 μM to 100 μM is suggested).
-
Set up the Reaction Plate:
-
Add 50 μL of the assay buffer to each well of the 96-well plate.
-
Add 20 μL of the diluted recombinant caspase-4 to each well.
-
Include a negative control with assay buffer instead of the enzyme.
-
Include a substrate control with assay buffer and substrate but no enzyme.
-
-
Initiate the Reaction: Add 30 μL of the various this compound substrate dilutions to the wells to make a final volume of 100 μL.
-
Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (Ex: 380 nm, Em: 440-460 nm) every 1-2 minutes for at least 30-60 minutes.
-
Data Analysis:
-
For each substrate concentration, plot the relative fluorescence units (RFU) against time.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the curve.
-
To determine the kinetic constants, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Determination of Inhibitor Activity (Optional)
-
Prepare Inhibitor Solutions: Dissolve the test inhibitor in DMSO and then dilute to various concentrations in the assay buffer.
-
Pre-incubation: Add the inhibitor dilutions to the wells containing the enzyme and assay buffer. Pre-incubate for 15-30 minutes at room temperature.
-
Initiate Reaction: Add the this compound substrate (at a concentration close to its Km, or at a fixed concentration if Km is unknown) to start the reaction.
-
Measurement and Analysis: Measure the fluorescence as described above and calculate the percentage of inhibition for each inhibitor concentration to determine the IC50 value.
Conclusion
This application note provides a framework for conducting a kinetic assay to measure the activity of caspase-4 using the fluorogenic substrate this compound. While specific kinetic data for this pair is still emerging, the provided protocols and comparative data offer a solid basis for researchers to investigate the function of caspase-4 and to screen for potential modulators of its activity, which is of significant interest in the development of therapeutics for inflammatory diseases and sepsis.
Application Note & Protocol: Cell-Based Assay for Caspase-4 Activity using Ac-WVAD-AMC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caspase-4, a member of the inflammatory caspases, plays a crucial role in the innate immune response by acting as a direct cytosolic sensor for lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1][2][3] This recognition triggers the non-canonical inflammasome pathway, leading to the cleavage of gasdermin D (GSDMD) and subsequent pyroptosis, a pro-inflammatory form of cell death.[4][5][6] Dysregulation of caspase-4 activity is implicated in various inflammatory diseases and sepsis. Therefore, the ability to accurately measure intracellular caspase-4 activity is essential for studying these processes and for the development of novel therapeutics.
This application note provides a detailed protocol for a sensitive and specific cell-based assay to quantify caspase-4 activity using the fluorogenic substrate Ac-WVAD-AMC.[7] Upon cleavage by active caspase-4, the substrate releases the fluorescent 7-amino-4-methylcoumarin (AMC) moiety, which can be measured to determine enzymatic activity.[8][9]
Principle of the Assay
The assay is based on the detection of active caspase-4 in cell lysates. Cells are first treated with an inducer of the non-canonical inflammasome pathway, such as intracellular LPS, to activate caspase-4. Following cell lysis, the lysate is incubated with the caspase-4 substrate, this compound. The active caspase-4 in the lysate cleaves the substrate, releasing the fluorescent AMC group. The fluorescence intensity is directly proportional to the caspase-4 activity in the sample.
Signaling Pathway
Experimental Workflow
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Human Monocytic Cell Line (e.g., THP-1) | ATCC | TIB-202 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Lipopolysaccharide (LPS) from E. coli | Sigma-Aldrich | L2630 |
| Transfection Reagent (e.g., FuGENE HD) | Promega | E2311 |
| Caspase-4 Substrate (this compound) | Santa Cruz Biotechnology | sc-300160 |
| Caspase-4 Inhibitor (Z-LEVD-FMK) | MedChemExpress | HY-12496 |
| Pan-Caspase Inhibitor (Z-VAD-FMK) | InvivoGen | tlrl-vad |
| Cell Lysis Buffer | Cell Signaling Technology | 9803 |
| DTT (Dithiothreitol) | Sigma-Aldrich | D9779 |
| 96-well Black, Clear-Bottom Plates | Corning | 3603 |
Experimental Protocols
Cell Culture and Seeding
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in a 96-well black, clear-bottom plate at a density of 2 x 10^5 cells/well in 100 µL of culture medium.
-
(Optional for differentiation) Differentiate THP-1 monocytes into macrophages by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours. After differentiation, replace the medium with fresh, PMA-free medium.
Induction of Caspase-4 Activity
-
Prepare a stock solution of LPS in sterile, endotoxin-free water.
-
To induce intracellular delivery of LPS and subsequent caspase-4 activation, transfect the cells with LPS using a suitable transfection reagent according to the manufacturer's protocol. A typical starting concentration is 1 µg/mL of LPS.
-
Include appropriate controls:
-
Negative Control: Cells treated with transfection reagent only.
-
Positive Control: Cells treated with a known inducer of apoptosis that activates other caspases (e.g., staurosporine) to test for substrate cross-reactivity if necessary.
-
-
For inhibitor studies, pre-incubate the cells with the caspase-4 inhibitor Z-LEVD-FMK (e.g., 20 µM) or the pan-caspase inhibitor Z-VAD-FMK (e.g., 50 µM) for 1-2 hours before LPS transfection.[10][11]
-
Incubate the cells for 4-6 hours at 37°C.
Cell Lysis
-
Centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully remove the supernatant.
-
Add 50 µL of ice-cold Cell Lysis Buffer to each well.
-
Incubate the plate on ice for 10 minutes.
Caspase-4 Activity Assay
-
Prepare the Reaction Buffer: Add DTT to the 2x Reaction Buffer provided with many commercial kits to a final concentration of 10 mM.
-
Prepare the Substrate Mix: Dilute the this compound substrate to a final concentration of 50 µM in the Reaction Buffer.
-
Add 50 µL of the Substrate Mix to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
Data Acquisition and Analysis
-
Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[9][12]
-
Calculate the fold-increase in caspase-4 activity by comparing the fluorescence of the treated samples to the negative control.
Data Presentation
Table 1: Substrate Specificity and Kinetic Parameters
| Substrate | Target Caspase(s) | Excitation (nm) | Emission (nm) | Notes |
| This compound | Caspase-4 , Caspase-1, Caspase-5 | 380 | 460 | Exhibits good specificity for inflammatory caspases.[7][13] |
| Ac-LEVD-AMC | Caspase-4 | 360-380 | 440-460 | Another commonly used substrate for Caspase-4.[8] |
| Ac-YVAD-AMC | Caspase-1 | 380 | 460 | Often used to differentiate Caspase-1 from Caspase-4 activity.[14] |
| Ac-DEVD-AMC | Caspase-3, Caspase-7 | 380 | 430-460 | A substrate for executioner caspases, used as a control for apoptosis.[12][15] |
Table 2: Inhibitor Specificity and Working Concentrations
| Inhibitor | Target Caspase(s) | Type | Typical Working Concentration | Reference |
| Z-LEVD-FMK | Caspase-4 | Irreversible | 10-50 µM | [10][11] |
| Z-YVAD-FMK | Caspase-1, Caspase-4 | Irreversible | 20-50 µM | [16] |
| Z-VAD-FMK | Pan-Caspase | Irreversible | 20-100 µM | [17][18] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Incomplete cell lysis | Ensure complete lysis by visual inspection or by performing a freeze-thaw cycle. |
| Autofluorescence of compounds | Run a blank with compounds but without cell lysate. | |
| Low signal/No induction | Inefficient LPS transfection | Optimize transfection reagent and LPS concentration. Confirm cell viability. |
| Cell line does not express sufficient Caspase-4 | Use a cell line known to express Caspase-4 (e.g., THP-1). | |
| Incorrect filter settings | Verify excitation and emission wavelengths on the plate reader. | |
| High well-to-well variability | Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. |
| Pipetting errors | Use calibrated pipettes and be consistent with technique. |
Conclusion
The cell-based assay described provides a robust and sensitive method for quantifying caspase-4 activity. This protocol is suitable for screening potential inhibitors of caspase-4 and for investigating the role of the non-canonical inflammasome in various cellular processes. By following the detailed steps and utilizing the provided data tables, researchers can effectively implement this assay in their studies of inflammation, innate immunity, and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Caspase-4 and -5 Biology in the Pathogenesis of Inflammatory Bowel Disease [frontiersin.org]
- 3. Frontiers | Lipopolysaccharide Recognition in the Crossroads of TLR4 and Caspase-4/11 Mediated Inflammatory Pathways [frontiersin.org]
- 4. Caspase-4 Activation and Recruitment to Intracellular Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. Ac-Leu-Glu-Val-Asp-AMC (Caspase 4 Substrate) - Echelon Biosciences [echelon-inc.com]
- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. scbt.com [scbt.com]
- 14. Inflammatory caspase substrate specificities [scite.ai]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. Caspase-4 Inhibitor Z-YVAD-FMK FMK005: R&D Systems [rndsystems.com]
- 17. invivogen.com [invivogen.com]
- 18. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Plate Reader-Based Caspase-1 Assay Using Ac-WVAD-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a pivotal cysteine protease in the innate immune system. It is typically activated within a multi-protein complex called the inflammasome.[1][2][3][4] Inflammasome assembly, often triggered by pathogenic microorganisms or endogenous danger signals, leads to the autocatalytic activation of pro-caspase-1.[2][4] Active caspase-1 then plays a crucial role in inflammation by cleaving the precursors of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, active forms.[1][2][3][4] Furthermore, caspase-1 initiates a pro-inflammatory form of programmed cell death called pyroptosis through the cleavage of Gasdermin D.[2] Dysregulation of caspase-1 activity is associated with numerous inflammatory diseases, making it a key target for therapeutic intervention.
The Ac-WVAD-AMC assay provides a straightforward and sensitive method for measuring caspase-1 activity in cell lysates using a fluorescence plate reader. This assay utilizes the fluorogenic substrate Acetyl-Trp-Val-Ala-Asp-7-amino-4-methylcoumarin (this compound). The tetrapeptide sequence WVAD is specifically recognized and cleaved by active caspase-1. Upon cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released. The resulting fluorescence can be quantified using a plate reader, and its intensity is directly proportional to the caspase-1 activity in the sample.
Signaling Pathway
The activation of caspase-1 is a critical event in the inflammatory response. It is initiated by the assembly of the inflammasome, a cytosolic protein complex. Various stimuli, including pathogens and cellular stress, can trigger the formation of the inflammasome. This complex recruits pro-caspase-1, leading to its dimerization and subsequent auto-activation. The now active caspase-1 can cleave its substrates, including pro-IL-1β, pro-IL-18, and the synthetic substrate this compound. The cleavage of this compound releases the fluorescent AMC molecule, providing a measurable signal of caspase-1 activity.
Caption: Caspase-1 signaling pathway from inflammasome activation to substrate cleavage.
Experimental Workflow
The experimental workflow for the this compound assay is a multi-step process that begins with sample preparation and culminates in data analysis. Cells are first treated to induce caspase-1 activity. Following treatment, cells are lysed to release cytosolic contents, including active caspase-1. The cell lysate is then incubated with the this compound substrate in a microplate. A plate reader is used to kinetically measure the fluorescence generated from the cleavage of the substrate. The resulting data is then analyzed to determine the level of caspase-1 activity.
Caption: Step-by-step experimental workflow for the plate reader-based this compound assay.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog # | Storage |
| This compound Substrate | Various | e.g., MCE HY-P0003 | -20°C (in DMSO) |
| Cell Lysis Buffer | Various | e.g., Abcam ab157034 | 4°C or -20°C |
| 2X Reaction Buffer | Various | e.g., Abcam ab157034 | 4°C or -20°C |
| Dithiothreitol (DTT) | Various | e.g., Sigma D9779 | -20°C |
| 96-well black, clear-bottom plates | Various | e.g., Corning 3603 | Room Temperature |
| Cell Culture Medium (e.g., DMEM) | Various | - | 4°C |
| Fetal Bovine Serum (FBS) | Various | - | -20°C |
| Penicillin-Streptomycin | Various | - | -20°C |
| Lipopolysaccharide (LPS) | Various | - | -20°C |
| Nigericin | Various | - | -20°C |
| Phosphate-Buffered Saline (PBS) | Various | - | Room Temperature |
Reagent Preparation
-
This compound Substrate Stock Solution (10 mM): Dissolve the this compound powder in DMSO to make a 10 mM stock solution. Aliquot and store at -20°C, protected from light.
-
Cell Lysis Buffer: Thaw at room temperature before use. Keep on ice during the experiment.
-
Assay Buffer (1X Reaction Buffer with DTT): Prepare fresh for each experiment. For each 1 ml of 2X Reaction Buffer, add 10 µl of 1 M DTT to a final concentration of 10 mM. Dilute with an equal volume of sterile water to make 1X Assay Buffer.
Cell Treatment Protocol (Example using THP-1 cells)
-
Seed THP-1 monocytes at a density of 5 x 10^5 cells/well in a 24-well plate.
-
Differentiate the monocytes into macrophages by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Prime the macrophages with 1 µg/mL LPS for 4 hours.
-
Induce inflammasome activation by treating with 10 µM Nigericin for 1 hour.
-
Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with a known caspase-1 inhibitor.
Assay Protocol
-
Cell Lysis:
-
Collect cells (adherent and suspension) and centrifuge at 500 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer per 2-5 x 10^6 cells.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. Keep on ice.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading in the caspase assay.
-
-
Caspase-1 Assay:
-
In a 96-well black, clear-bottom plate, add 50 µL of cell lysate (containing 50-100 µg of total protein) to each well.
-
Prepare a master mix containing the Assay Buffer and this compound substrate. For each reaction, you will need 50 µL of Assay Buffer and 5 µL of 1 mM this compound (final concentration 50 µM).
-
Add 55 µL of the master mix to each well containing cell lysate.
-
Include a blank control well containing 50 µL of Cell Lysis Buffer and 55 µL of the master mix.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically every 5 minutes for 1-2 hours.
-
Use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
-
Data Presentation
Raw Data Table
| Time (min) | Untreated (RFU) | LPS + Nigericin (RFU) | Inhibitor (RFU) | Blank (RFU) |
| 0 | 150 | 165 | 155 | 100 |
| 5 | 155 | 250 | 160 | 102 |
| 10 | 160 | 335 | 165 | 104 |
| ... | ... | ... | ... | ... |
| 60 | 210 | 1185 | 215 | 110 |
Data Analysis
-
Subtract Blank: For each time point, subtract the average blank RFU from all other readings.
-
Calculate Rate of Reaction: Plot the blank-subtracted RFU versus time for each sample. The slope of the linear portion of the curve represents the reaction rate (RFU/min).
-
Calculate Fold Increase in Activity: Divide the reaction rate of the treated samples by the reaction rate of the untreated control.
Summary of Results
| Sample | Reaction Rate (RFU/min) | Fold Increase vs. Untreated |
| Untreated | 1.0 | 1.0 |
| LPS + Nigericin | 17.0 | 17.0 |
| LPS + Nigericin + Inhibitor | 1.1 | 1.1 |
These application notes provide a comprehensive guide for utilizing the this compound substrate in a plate reader-based assay to quantify caspase-1 activity. Adherence to this protocol will enable researchers to obtain reliable and reproducible data for investigating the role of caspase-1 in various biological processes and for the screening of potential therapeutic inhibitors.
References
Measuring Caspase-4 Activity in Tissue Homogenates with Ac-WVAD-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-4, a member of the inflammatory caspase family, plays a pivotal role in the innate immune response.[1][2] Primarily recognized for its function in the non-canonical inflammasome pathway, caspase-4 is directly activated by intracellular lipopolysaccharide (LPS), a component of Gram-negative bacteria.[1][3] This activation triggers a cascade of events leading to the cleavage of Gasdermin D (GSDMD), pyroptosis (a form of inflammatory cell death), and the maturation of pro-inflammatory cytokines like IL-1β and IL-18.[4][5][6] Given its central role in inflammation and sepsis, the accurate measurement of caspase-4 activity is crucial for understanding disease pathogenesis and for the development of novel therapeutic agents.
This document provides a detailed protocol for the measurement of caspase-4 activity in tissue homogenates using the fluorogenic substrate Ac-WVAD-AMC (Acetyl-Tryptophan-Valine-Alanine-Aspartic acid-7-amino-4-methylcoumarin). This compound is a synthetic peptide substrate designed to be selectively cleaved by caspase-4, releasing the fluorescent AMC moiety, which can be quantified to determine enzyme activity.[7]
Signaling Pathway: Non-Canonical Inflammasome Activation
The following diagram illustrates the activation of caspase-4 via the non-canonical inflammasome pathway.
Caption: Caspase-4 activation by cytosolic LPS.
Experimental Protocols
Part 1: Preparation of Tissue Homogenates
This protocol describes the preparation of tissue lysates suitable for caspase activity assays. All steps should be performed on ice to minimize protease activity.
Materials:
-
Fresh or frozen tissue samples (e.g., lung, spleen, liver, kidney)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (see table below for composition)
-
Protease Inhibitor Cocktail (commercial or self-made, see table below)
-
Dounce homogenizer or mechanical homogenizer
-
Microcentrifuge
-
BCA Protein Assay Kit
Lysis Buffer and Protease Inhibitor Cocktail Composition:
| Component | Final Concentration | Purpose |
| Lysis Buffer | ||
| HEPES | 50 mM, pH 7.4 | Buffering agent |
| CHAPS or Triton X-100 | 0.1% (w/v) | Non-ionic detergent for cell lysis |
| EDTA | 1 mM | Chelates divalent cations |
| DTT or β-mercaptoethanol | 2 mM | Reducing agent to maintain cysteine protease activity |
| Protease Inhibitor Cocktail (add fresh to Lysis Buffer) | ||
| AEBSF | 1 mM | Serine protease inhibitor |
| Aprotinin | 800 nM | Serine protease inhibitor |
| Bestatin | 50 µM | Aminopeptidase inhibitor |
| E-64 | 15 µM | Cysteine protease inhibitor |
| Leupeptin | 20 µM | Serine and cysteine protease inhibitor |
| Pepstatin A | 10 µM | Aspartic protease inhibitor |
Procedure:
-
Weigh the tissue sample (typically 50-100 mg).
-
Wash the tissue with ice-cold PBS to remove any blood.
-
Mince the tissue into small pieces on a pre-chilled surface.
-
Add 5-10 volumes of ice-cold Lysis Buffer containing freshly added protease inhibitors.
-
Homogenize the tissue using a Dounce homogenizer (20-30 strokes) or a mechanical homogenizer until no visible tissue clumps remain.
-
Incubate the homogenate on ice for 20-30 minutes.
-
Centrifuge the homogenate at 10,000-15,000 x g for 15-20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the cytosolic proteins, and transfer it to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
The tissue lysate can be used immediately or aliquoted and stored at -80°C for future use. Avoid repeated freeze-thaw cycles.
Part 2: Caspase-4 Fluorometric Assay
This protocol outlines the procedure for measuring caspase-4 activity in the prepared tissue homogenates using this compound.
Materials:
-
Tissue homogenate (from Part 1)
-
Assay Buffer (see table below)
-
This compound substrate (stock solution in DMSO)
-
7-amino-4-methylcoumarin (AMC) standard (for calibration curve)
-
96-well black microplate
-
Fluorometric microplate reader
Assay Buffer Composition:
| Component | Final Concentration |
| HEPES | 100 mM, pH 7.2 |
| Sucrose | 10% (w/v) |
| CHAPS | 0.1% (w/v) |
| DTT | 10 mM (add fresh) |
Procedure:
-
Prepare a standard curve using AMC to calibrate the fluorescence reading to the amount of product formed.
-
Dilute the tissue homogenates to a final protein concentration of 1-4 mg/mL in ice-cold Assay Buffer.
-
Add 50-100 µg of protein from the diluted tissue homogenate to each well of a 96-well black microplate.
-
Bring the total volume in each well to 100 µL with Assay Buffer.
-
Add this compound to each well to a final concentration of 50 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[8]
-
Calculate the caspase-4 activity from the AMC standard curve and express the results as pmol AMC released per minute per mg of protein.
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow.
Caption: Experimental workflow diagram.
Data Presentation
Substrate Specificity and Cross-Reactivity
While this compound is designed for caspase-4, it is important to consider potential cross-reactivity with other caspases, particularly the highly related inflammatory caspase-1. The WEHD sequence is also considered a good substrate for caspase-1.[9] Therefore, it is recommended to use specific inhibitors or caspase-4 knockout/knockdown models to confirm the specificity of the measured activity.
Table 1: Specificity of Common Fluorogenic Caspase Substrates
| Substrate | Primary Target Caspase(s) | Notes |
| This compound | Caspase-4 | May show some cross-reactivity with Caspase-1. |
| Ac-YVAD-AMC | Caspase-1 | Often used to measure Caspase-1 activity. |
| Ac-LEVD-AFC | Caspase-4 | Another commonly used substrate for Caspase-4.[10][11] |
| Ac-DEVD-AMC | Caspase-3, -7 | A general substrate for executioner caspases.[12][13][14] |
| Ac-LEHD-AFC | Caspase-9 | A substrate for initiator caspase-9. |
Expected Results and Troubleshooting
Caspase-4 activity can vary significantly between different tissue types and experimental conditions. Tissues with high immune cell populations, such as the spleen and lung, may exhibit higher basal caspase-4 activity compared to tissues like the brain or skeletal muscle. Upon stimulation with LPS, a significant increase in caspase-4 activity is expected in responsive tissues.
Table 2: Troubleshooting Guide for Caspase-4 Activity Assay
| Issue | Possible Cause | Recommendation |
| Low or no activity | Inefficient tissue homogenization | Ensure complete homogenization; consider alternative methods (e.g., bead beating). |
| Inactive enzyme | Keep samples on ice at all times; use fresh or properly stored lysates. | |
| Incorrect buffer composition | Ensure DTT is added fresh to the assay buffer. | |
| Substrate degradation | Protect this compound from light and repeated freeze-thaw cycles. | |
| High background fluorescence | Autofluorescence of tissue lysate | Run a control without the this compound substrate. |
| Contamination of reagents | Use high-purity reagents and water. | |
| High well-to-well variability | Inaccurate pipetting | Use calibrated pipettes and ensure proper mixing. |
| Incomplete mixing of reagents | Gently mix the plate before incubation and reading. |
Conclusion
The protocol described in this application note provides a reliable method for measuring caspase-4 activity in tissue homogenates. By carefully preparing tissue lysates and utilizing the fluorogenic substrate this compound, researchers can accurately quantify caspase-4 activity, providing valuable insights into inflammatory processes and the efficacy of potential therapeutic interventions. It is crucial to consider the potential for substrate cross-reactivity and to include appropriate controls to ensure the specificity of the results.
References
- 1. Frontiers | Caspase-4 and -5 Biology in the Pathogenesis of Inflammatory Bowel Disease [frontiersin.org]
- 2. CASP4 caspase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Human caspase-4 mediates noncanonical inflammasome activation against gram-negative bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An overview of the non-canonical inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase-1 Promiscuity Is Counterbalanced by Rapid Inactivation of Processed Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. cephamls.com [cephamls.com]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. biotium.com [biotium.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for In Situ Detection of Caspase-4 Activity Using Ac-WVAD-AMC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the detection of caspase-4 activity in situ using the fluorogenic substrate Acetyl-L-tryptophyl-L-valyl-L-alanyl-L-aspartic acid 7-amido-4-methylcoumarin (Ac-WVAD-AMC). This document includes an overview of the underlying signaling pathway, detailed experimental protocols, and data presentation guidelines.
Introduction to Caspase-4 and the Non-Canonical Inflammasome
Caspase-4, in humans, is a critical initiator of the non-canonical inflammasome pathway, a key component of the innate immune system's defense against intracellular Gram-negative bacteria.[1][2] Unlike canonical inflammasomes that rely on sensor proteins to activate caspase-1, the non-canonical pathway is directly initiated by the binding of intracellular lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to the caspase activation and recruitment domain (CARD) of pro-caspase-4.[3][4][5] This binding event leads to the oligomerization and auto-activation of caspase-4.[3][4]
Once activated, caspase-4 has a primary downstream target: Gasdermin D (GSDMD).[4][5] Cleavage of GSDMD by caspase-4 unleashes its N-terminal fragment, which oligomerizes and inserts into the plasma membrane, forming pores.[1][4] These pores lead to a lytic, pro-inflammatory form of cell death known as pyroptosis and allow for the release of inflammatory cytokines, such as IL-1α and IL-18.[1] The detection of caspase-4 activity is therefore a crucial indicator of non-canonical inflammasome activation and can be a key readout in studies of bacterial infection, sepsis, and inflammatory diseases.
The fluorogenic substrate this compound is a synthetic peptide that is selectively recognized and cleaved by active caspase-4.[6][7] Upon cleavage of the peptide backbone after the aspartate residue, the 7-amino-4-methylcoumarin (AMC) fluorophore is released, resulting in a quantifiable fluorescent signal.[6][7] This allows for the real-time monitoring of caspase-4 activity in cell lysates and in situ.[6]
Signaling Pathway
Experimental Workflow
Data Presentation
Quantitative results from the caspase-4 activity assay should be summarized in tables for clear comparison between different experimental conditions.
Table 1: Optimal Reagent Concentrations
| Reagent | Stock Concentration | Suggested Final Concentration |
| This compound | 10 mM in DMSO | 20-50 µM |
| Caspase-4 Inhibitor (e.g., Z-LEVD-FMK) | 10 mM in DMSO | 10-50 µM |
| Cell Lysate Protein | 1-5 mg/mL | 50-200 µg per assay |
| Dithiothreitol (DTT) | 1 M | 10 mM |
Table 2: Example Caspase-4 Activity Data
Note: The following data are for illustrative purposes and will vary depending on the cell type, treatment, and experimental conditions.
| Sample | Treatment | Fluorescence Intensity (RFU) | Fold Change vs. Untreated |
| Untreated Control | Vehicle | 150 ± 15 | 1.0 |
| Positive Control | LPS (1 µg/mL, 4h) | 750 ± 50 | 5.0 |
| Inhibitor Control | LPS + Z-LEVD-FMK (20 µM) | 180 ± 20 | 1.2 |
| Test Compound A | LPS + Compound A (10 µM) | 450 ± 35 | 3.0 |
| Test Compound B | LPS + Compound B (10 µM) | 200 ± 25 | 1.3 |
Experimental Protocols
Materials and Reagents
-
This compound (10 mM stock in DMSO)
-
Caspase-4 specific inhibitor (e.g., Z-LEVD-FMK) (10 mM stock in DMSO)
-
Cell Lysis Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
-
2x Reaction Buffer (100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)
-
Phosphate-Buffered Saline (PBS)
-
Cells of interest (e.g., human monocytic cell line like THP-1)
-
Inducing agent (e.g., ultrapure LPS)
-
96-well black, clear-bottom microplate
-
Fluorometric plate reader with filters for Ex/Em = 380/460 nm.[8][9]
Protocol 1: Caspase-4 Activity Assay in Cell Lysates
This protocol is suitable for endpoint or kinetic measurements of caspase-4 activity from a population of cells.
-
Cell Seeding and Treatment: a. Seed cells in a culture plate at a density that allows for sufficient protein yield (e.g., 1-2 x 10^6 cells per well in a 6-well plate). b. Treat cells with the desired stimulus (e.g., transfect with LPS) to induce caspase-4 activation. Include untreated and vehicle-treated controls. For inhibitor controls, pre-incubate cells with a caspase-4 inhibitor for 1 hour before adding the stimulus. c. Incubate for the desired period (e.g., 4-8 hours).
-
Preparation of Cell Lysates: a. Harvest cells by centrifugation (for suspension cells) or scraping (for adherent cells). b. Wash the cell pellet once with ice-cold PBS. c. Resuspend the cell pellet in 50-100 µL of ice-cold Cell Lysis Buffer per 1-2 x 10^6 cells. d. Incubate on ice for 10-15 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. g. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Caspase-4 Activity Assay: a. In a 96-well black microplate, add 50-200 µg of protein lysate to each well and adjust the volume to 50 µL with Cell Lysis Buffer. b. Prepare a master mix of the reaction buffer. For each reaction, you will need 50 µL of 2x Reaction Buffer. Ensure DTT is added fresh to the 2x Reaction Buffer to a final concentration of 20 mM. c. Add 50 µL of the 2x Reaction Buffer to each well containing the cell lysate. d. To initiate the reaction, add 2 µL of 1 mM this compound to each well to achieve a final concentration of 20 µM. (The final substrate concentration may need to be optimized, typically between 20-50 µM). e. Mix gently by tapping the plate.
-
Fluorescence Measurement: a. Incubate the plate at 37°C, protected from light. b. Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm. c. For kinetic assays, take readings every 5-10 minutes for 1-2 hours. For endpoint assays, take a single reading after 1-2 hours of incubation.
Protocol 2: In Situ Detection of Caspase-4 Activity in Permeabilized Cells
This protocol allows for the detection of caspase-4 activity within individual cells, suitable for analysis by fluorescence microscopy or flow cytometry. Note that AMC-based substrates are generally not cell-permeable, thus requiring permeabilization.[10]
-
Cell Seeding and Treatment: a. For microscopy, seed cells on sterile glass coverslips in a 24-well plate. For flow cytometry, seed cells in a 12 or 24-well plate. b. Treat cells as described in Protocol 1, Step 1.
-
Cell Permeabilization and Substrate Loading: a. After treatment, gently wash the cells twice with PBS. b. For permeabilization, treat cells with a buffer containing a mild detergent. A hypotonic buffer with digitonin can be effective.[10] For example, incubate cells in a buffer containing 50% RPMI 1640 medium and 50% digitonin in water for 5 minutes.[10] Alternatively, a buffer with a low concentration of Triton X-100 (0.1-0.5%) can be used.[10] c. Immediately after permeabilization, wash the cells twice with PBS. d. Add the this compound substrate (20-50 µM final concentration) in a suitable assay buffer (e.g., 1x Reaction Buffer without DTT initially, as DTT can affect membrane integrity). e. Incubate for 30-60 minutes at 37°C, protected from light.
-
Analysis: a. For Fluorescence Microscopy: i. Gently wash the cells twice with PBS to remove excess substrate. ii. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. iii. Mount the coverslips on microscope slides with a mounting medium, optionally containing a nuclear counterstain like DAPI. iv. Visualize the cells using a fluorescence microscope with appropriate filters for AMC (e.g., DAPI channel). b. For Flow Cytometry: i. After substrate incubation, wash the cells and detach them using a gentle cell scraper or trypsin-free dissociation solution. ii. Resuspend the cells in ice-cold PBS. iii. Analyze the cells on a flow cytometer equipped with a UV or violet laser for AMC excitation and a blue emission filter.
Troubleshooting and Considerations
-
High Background Fluorescence: This can be due to substrate degradation or non-specific enzymatic activity. Ensure the this compound stock is stored properly at -20°C and protected from light. Include a "no lysate" control to measure background fluorescence from the substrate and buffer alone.
-
Low Signal: Caspase-4 activation might be weak or transient. Optimize the stimulus concentration and incubation time. Ensure the protein concentration in the lysate is sufficient. The DTT in the reaction buffer is crucial for caspase activity and should be added fresh.
-
Substrate Specificity: While this compound is reported to be selective for caspase-4, other caspases, particularly caspase-1 and caspase-5, may also cleave this substrate to some extent.[7] It is crucial to use specific inhibitors or knockout cell lines to confirm that the measured activity is indeed from caspase-4.
-
Cell Permeability: For in situ assays in live cells, the delivery of the substrate is a critical step. The permeabilization protocol should be optimized to allow substrate entry without causing excessive cell death or leakage of cellular components.
By following these protocols and considerations, researchers can effectively utilize this compound to measure caspase-4 activity, providing valuable insights into the activation of the non-canonical inflammasome in various experimental models.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of the non-canonical inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The non-canonical inflammasome activators Caspase-4 and Caspase-5 are differentially regulated during immunosuppression-associated organ damage [frontiersin.org]
- 6. scbt.com [scbt.com]
- 7. Buy this compound [smolecule.com]
- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. Caspase selective reagents for diagnosing apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ac-WVAD-AMC for Caspase-4 Assays
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for optimizing the concentration of the fluorogenic substrate Ac-WVAD-AMC in caspase-4 activity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for caspase-4 assays?
This compound is a synthetic peptide substrate designed to be selectively recognized and cleaved by caspase-4.[1] The peptide sequence WVAD is optimal for binding to the active site of caspase-4.[1] Upon cleavage by active caspase-4, the fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released, which can be detected with a fluorometer. The resulting fluorescent signal is directly proportional to the caspase-4 activity in the sample.
Q2: What is the recommended starting concentration for this compound?
While the optimal concentration should be determined experimentally for each specific assay condition, a common starting point for similar fluorogenic caspase substrates is in the range of 10-50 µM. For other caspases and similar substrates, concentrations of 20 µM to 50 µM are frequently used.
Q3: Why is it critical to optimize the this compound concentration?
Optimizing the substrate concentration is crucial for ensuring accurate and reliable measurement of caspase-4 activity. Using a concentration that is too low can lead to an underestimation of enzyme activity, as the reaction rate will be limited by substrate availability. Conversely, an excessively high concentration can lead to substrate inhibition or increased background fluorescence, both of which can obscure the true signal.
Q4: How does the Michaelis-Menten constant (K_m) relate to substrate concentration optimization?
Q5: What are the excitation and emission wavelengths for the cleaved AMC fluorophore?
The liberated AMC fluorophore is typically excited at a wavelength of around 380 nm and emits light in the range of 430-460 nm.
Experimental Protocol: Determining the Optimal this compound Concentration
This protocol describes how to perform a substrate titration experiment to determine the optimal concentration of this compound for your caspase-4 assay.
Objective: To identify the saturating concentration of this compound that yields the maximal reaction velocity without causing substrate inhibition.
Materials:
-
Active recombinant human caspase-4
-
This compound substrate
-
Caspase assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a dilution series of this compound:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in caspase assay buffer to create a range of working solutions. A suggested range to test in the final assay volume is 0, 1, 2.5, 5, 10, 20, 40, 60, 80, and 100 µM.
-
-
Prepare the enzyme solution:
-
Dilute the active recombinant caspase-4 in ice-cold caspase assay buffer to a fixed, non-limiting concentration. The ideal enzyme concentration should provide a linear increase in fluorescence over the desired reaction time. This may require preliminary optimization.
-
-
Set up the assay plate:
-
Add a constant volume of the diluted caspase-4 solution to each well of the 96-well plate (except for the no-enzyme controls).
-
Add the different concentrations of the this compound working solutions to the wells.
-
Include "no-enzyme" control wells for each substrate concentration to measure background fluorescence.
-
The final reaction volume in each well should be consistent (e.g., 100 µL).
-
-
Incubate and measure fluorescence:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 440-460 nm) at regular intervals (e.g., every 5 minutes for 1-2 hours) using a fluorometric plate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (V_o):
-
For each this compound concentration, subtract the background fluorescence (from the no-enzyme controls) from the fluorescence readings of the enzyme-containing wells.
-
Plot the corrected fluorescence values against time.
-
The initial reaction velocity (V_o) is the slope of the linear portion of this curve.
-
-
Determine the optimal substrate concentration:
-
Plot the initial reaction velocities (V_o) against the corresponding this compound concentrations.
-
This will generate a Michaelis-Menten curve. The optimal substrate concentration for your assay will be in the saturation phase of the curve, where an increase in substrate concentration no longer leads to a significant increase in the reaction velocity.
-
Summary of Recommended this compound Concentrations for Titration
| Concentration (µM) | Purpose |
| 0 | Background control |
| 1 - 10 | To observe the initial increase in reaction velocity with substrate. |
| 20 - 60 | Expected range to approach saturation. |
| 80 - 100 | To confirm saturation and check for substrate inhibition. |
Visualizing the Workflow and Pathway
Caption: Workflow for optimizing this compound concentration.
Caption: Caspase-4 activation and cleavage of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or very low signal | Inactive caspase-4 enzyme. | Ensure the enzyme has been stored and handled correctly to maintain activity. Use a new aliquot of the enzyme. Include a positive control if available. |
| Incorrect filter settings on the plate reader. | Verify that the excitation and emission wavelengths are set correctly for AMC (Ex: ~380 nm, Em: ~440-460 nm). | |
| Substrate degradation. | This compound is light-sensitive. Protect the substrate solution and the assay plate from light. Prepare fresh substrate dilutions for each experiment. | |
| Incompatible buffer components. | Ensure the assay buffer has the correct pH and contains a reducing agent like DTT, which is often necessary for caspase activity. | |
| High background fluorescence | Autohydrolysis of the substrate. | Run a "substrate only" control (no enzyme) to quantify the rate of spontaneous breakdown. If high, consider a different batch of substrate or shorter incubation times. |
| Contaminated reagents or microplate. | Use fresh, high-purity reagents and new microplates. | |
| High concentration of cell lysate causing autofluorescence. | If using cell lysates, titrate the amount of lysate to find a concentration that gives a good signal-to-noise ratio. Include a "lysate only" control (no substrate). | |
| Non-linear reaction progress curves | Substrate depletion. | The initial linear phase is too short. Reduce the enzyme concentration or use a higher substrate concentration. |
| Enzyme instability. | The enzyme may be losing activity over the course of the assay. Ensure the assay buffer conditions (pH, ionic strength) are optimal for enzyme stability. | |
| Photobleaching of the fluorescent product. | Reduce the frequency of measurements or the intensity of the excitation light if possible. | |
| Inconsistent results between wells | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the enzyme and substrate. |
| Temperature fluctuations across the plate. | Ensure the plate is incubated at a uniform temperature. Allow the plate to equilibrate to the reaction temperature before starting the measurement. | |
| Bubbles in the wells. | Be careful not to introduce bubbles when adding reagents. Centrifuge the plate briefly if bubbles are present. |
References
Common artifacts in caspase-4 assays using Ac-WVAD-AMC.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the fluorogenic substrate Ac-WVAD-AMC in caspase-4 activity assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound assay shows positive results, but I am not sure if it is truly caspase-4 activity. What are the common reasons for false positives?
A1: A positive signal in a caspase-4 assay using this compound can be misleading due to a few key factors:
-
Substrate Non-Specificity: The most significant artifact in using this compound is its lack of specificity. This substrate is not exclusively cleaved by caspase-4. It is also efficiently cleaved by other inflammatory caspases, particularly caspase-1 and caspase-5. Therefore, a positive result may indicate the activity of one or more of these caspases.
-
Presence of Other Proteases: Cell lysates contain a complex mixture of proteases. Under certain experimental conditions, other non-caspase proteases might cleave the this compound substrate, leading to a false-positive signal.
-
High Background Fluorescence: The assay's sensitivity can be compromised by high background fluorescence. This can originate from the substrate itself, the buffer components, or autofluorescence from the cell lysate.[1][2]
Q2: How can I confirm that the activity I am measuring is specific to caspase-4?
A2: To ensure the measured activity is specific to caspase-4, a combination of approaches is recommended:
-
Use of Specific Inhibitors: The most effective way to dissect caspase activity is by using specific inhibitors. You can pre-incubate your sample with an inhibitor that is more selective for caspase-1 (e.g., Ac-YVAD-CHO) or a broader inflammatory caspase inhibitor and observe the effect on the signal. A reduction in signal upon addition of a specific inhibitor can help identify the contributing caspase.
-
Use of More Specific Substrates: Consider using alternative substrates that show better selectivity for caspase-4 over caspase-1. Substrates such as Ac-LEVD-AMC or Ac-WEHD-AMC are often preferred for measuring caspase-4/5 activity.
-
Immunodepletion: Before running the activity assay, you can use an antibody specific to caspase-1 to immunodeplete it from your cell lysate. A comparison of the activity before and after immunodepletion can reveal the contribution of caspase-1.
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Western Blot Analysis: Correlate your activity data with the presence of cleaved (active) caspase-4 by performing a Western blot on the same lysates using an antibody specific to the cleaved form of caspase-4.
Q3: I am observing a high background signal in my blank (no lysate) wells. What could be the cause and how can I reduce it?
A3: High background in blank wells is a common issue in fluorescence-based assays and can be caused by:
-
Substrate Degradation: The this compound substrate may degrade over time, especially if not stored properly (e.g., exposure to light or multiple freeze-thaw cycles), leading to the release of the fluorescent AMC group.
-
Contaminated Reagents: Buffers or water used to prepare the reagents might be contaminated with proteases or other substances that cause substrate cleavage or inherent fluorescence.
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Autohydrolysis: Some fluorogenic substrates can undergo slow, spontaneous hydrolysis in aqueous solutions.
To troubleshoot this:
-
Use Freshly Prepared Reagents: Always prepare fresh substrate and buffer solutions for each experiment.
-
Proper Substrate Storage: Aliquot the substrate upon receipt and store it protected from light at -20°C or below to minimize degradation.
-
Check Reagent Purity: Use high-purity, sterile water and reagents to prepare your buffers.
-
Run a Substrate-Only Control: Always include a well with only the substrate and assay buffer to measure the rate of spontaneous hydrolysis. Subtract this rate from your experimental values.
Q4: The signal in my assay is very low, even in my positive control. What are the possible reasons?
A4: Low signal in a caspase-4 assay can be due to several factors:
-
Inactive Caspase-4: The experimental conditions may not have been sufficient to activate caspase-4. Ensure your stimulation (e.g., LPS transfection) is working as expected.
-
Insufficient Enzyme Concentration: The amount of active caspase-4 in your lysate may be below the detection limit of the assay. You can try to concentrate your lysate or increase the amount of protein used per well.
-
Sub-optimal Assay Conditions: The pH, temperature, or ionic strength of your assay buffer may not be optimal for caspase-4 activity.
-
Presence of Inhibitors: Your cell lysate may contain endogenous caspase inhibitors.
To address this:
-
Optimize Stimulation: Confirm the activation of the non-canonical inflammasome pathway by checking for downstream markers like GSDMD cleavage via Western blot.
-
Titrate Lysate Concentration: Perform the assay with a range of lysate concentrations to find the optimal amount.
-
Use a Positive Control: Include a positive control, such as recombinant active caspase-4, to ensure the assay components are working correctly.
-
Check Assay Buffer Composition: Ensure your assay buffer has the correct components and pH for optimal caspase activity. A typical buffer contains HEPES, DTT, and glycerol.
Data Presentation
Table 1: Substrate Specificity of Inflammatory Caspases
This table summarizes the preferred tetrapeptide cleavage sequences for human inflammatory caspases. Note the overlapping substrate preferences, which can lead to cross-reactivity in activity assays.
| Caspase | Preferred Tetrapeptide Sequence(s) |
| Caspase-1 | WEHD, YVAD |
| Caspase-4 | LEVD, WEHD |
| Caspase-5 | WEHD, LEHD |
Table 2: Inhibitor Specificity for Differentiating Inflammatory Caspase Activity
This table provides the inhibitory constants (Ki or IC50) for commonly used inhibitors against caspases-1 and -4. Use this information to select the appropriate inhibitor and concentration for your experiments.
| Inhibitor | Target Caspase(s) | Ki / IC50 vs. Caspase-1 | Ki / IC50 vs. Caspase-4 |
| Ac-YVAD-CHO | Primarily Caspase-1 | 0.76 nM (Ki)[3] | 163-970 nM (Ki)[3] |
| Ac-LEVD-CHO | Primarily Caspase-4 | - | Potent inhibitor[4] |
| VX-765 (VRT-043198) | Caspase-1 and Caspase-4 | 0.8 nM (Ki)[5] | 0.6 nM (Ki)[5] |
Note: The active form of VX-765 is VRT-043198.
Experimental Protocols
Protocol 1: Caspase-4 Fluorometric Assay in Cell Lysates
This protocol provides a general procedure for measuring caspase-4 activity in cell lysates using a fluorogenic substrate like Ac-LEVD-AFC, which is recommended over this compound for better specificity.[6][7][8][9][10][11]
Materials:
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Cells of interest
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Reagents for inducing non-canonical inflammasome activation (e.g., LPS, transfection reagent)
-
Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol)
-
2x Reaction Buffer (e.g., 100 mM HEPES pH 7.4, 20% glycerol, 2 mM DTT)
-
Caspase-4 Substrate (e.g., Ac-LEVD-AFC, 1 mM stock in DMSO)
-
96-well black, flat-bottom plate
-
Fluorometric microplate reader (Ex/Em = 400/505 nm for AFC)
Procedure:
-
Cell Treatment: Plate and treat cells to induce caspase-4 activation. Include an untreated control.
-
Cell Lysis:
-
Harvest and wash cells with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 1-5 x 10^6 cells per 50 µL).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collect the supernatant (cytosolic extract). Determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add 50-100 µg of protein lysate per well and adjust the volume to 50 µL with Cell Lysis Buffer.
-
Prepare a master mix of 2x Reaction Buffer with DTT added fresh.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of the 1 mM substrate stock to each well (final concentration 50 µM).
-
-
Measurement:
-
Immediately start reading the fluorescence kinetically at 37°C for 30-60 minutes, with readings every 1-2 minutes.
-
Alternatively, for an endpoint assay, incubate the plate at 37°C for 1-2 hours, protected from light, and then read the fluorescence.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase (slope of the kinetic curve).
-
Compare the activity in treated samples to the untreated control.
-
Protocol 2: Differentiating Caspase-1 and Caspase-4 Activity
This protocol describes how to use inhibitors to distinguish between caspase-1 and caspase-4 activity.
Materials:
-
Cell lysate with potential caspase-1 and caspase-4 activity
-
Caspase-1 inhibitor (e.g., Ac-YVAD-CHO, 10 mM stock in DMSO)[3]
-
Pan-inflammatory caspase inhibitor (e.g., VX-765, 10 mM stock in DMSO)[5]
-
This compound or Ac-LEVD-AFC substrate
-
Other reagents as in Protocol 1
Procedure:
-
Prepare Lysates: Prepare cell lysates as described in Protocol 1.
-
Inhibitor Pre-incubation:
-
Set up replicate wells for your lysate.
-
To one set of wells, add the caspase-1 inhibitor Ac-YVAD-CHO to a final concentration of 1-10 µM.
-
To another set, add the pan-inhibitor VX-765 to a final concentration of 1-10 µM.
-
To a control set, add an equivalent volume of DMSO.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Assay:
-
Proceed with the addition of the substrate and measurement as described in Protocol 1.
-
-
Interpretation:
-
No Inhibitor: Total activity from all caspases cleaving the substrate.
-
+ Ac-YVAD-CHO: A significant decrease in activity suggests a major contribution from caspase-1. The remaining activity is likely from caspase-4 and/or caspase-5.
-
+ VX-765: A near-complete loss of activity confirms that the signal is from inflammatory caspases (caspase-1 and -4).
-
Mandatory Visualizations
Caption: Non-Canonical Inflammasome Signaling Pathway.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. caymanchem.com [caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tribioscience.com [tribioscience.com]
- 7. studylib.net [studylib.net]
- 8. abcam.com [abcam.com]
- 9. abcam.com [abcam.com]
- 10. content.abcam.com [content.abcam.com]
- 11. resources.novusbio.com [resources.novusbio.com]
Technical Support Center: Ac-WVAD-AMC Kinetic Assays
Welcome to the technical support center for Ac-WVAD-AMC kinetic assays. This resource is designed for researchers, scientists, and drug development professionals to help reduce variability and troubleshoot common issues encountered during the experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues users might encounter.
Q1: What is the optimal concentration of this compound to use in the assay?
A1: The optimal substrate concentration depends on the specific experimental conditions, particularly the concentration of active caspase-1. For kinetic assays, it is recommended to test a range of this compound concentrations to determine the Michaelis constant (Km). A common starting point for similar caspase substrates is in the range of 10-50 µM.[1][2] It is crucial to perform a substrate titration to identify the concentration that yields the initial velocity (V0) within the linear range of the instrument's detection capabilities.
Q2: My blank wells (no enzyme) show high background fluorescence. What are the possible causes and solutions?
A2: High background fluorescence in blank wells can be a significant source of variability. Here are the common causes and troubleshooting steps:
-
Substrate Instability: this compound, like other AMC-based substrates, can undergo spontaneous hydrolysis, leading to the release of the fluorescent AMC molecule.
-
Solution: Prepare fresh substrate solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store the substrate stock solution in small aliquots at -20°C or lower, protected from light.
-
-
Contaminated Reagents: Buffers or water used to prepare reagents may be contaminated with fluorescent compounds or proteases.
-
Solution: Use high-purity, sterile water and reagents. Prepare fresh buffers for each experiment.
-
-
Plate Autofluorescence: The type of microplate used can contribute to background fluorescence.
-
Solution: Use black, opaque microplates with clear bottoms, which are designed to minimize well-to-well crosstalk and background fluorescence.
-
-
Solvent Effects: If the substrate is dissolved in a solvent like DMSO, high concentrations of the solvent in the final reaction volume can sometimes contribute to background signal.
-
Solution: Ensure the final concentration of the organic solvent in the assay is low and consistent across all wells.
-
Q3: The fluorescence signal in my positive control is weak or absent. What should I check?
A3: A weak or absent signal in the positive control indicates a problem with the enzymatic reaction itself. Consider the following:
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Inactive Caspase-1: The enzyme may have lost its activity.
-
Solution: Ensure proper storage and handling of the caspase-1 enzyme. Avoid repeated freeze-thaw cycles. It is advisable to aliquot the enzyme upon receipt and store it at -80°C.
-
-
Suboptimal Assay Buffer Conditions: The pH, ionic strength, or presence of necessary co-factors in the assay buffer can significantly impact enzyme activity.
-
Presence of Inhibitors: The sample or reagents may contain caspase inhibitors.
-
Solution: If testing biological samples, be aware of endogenous inhibitors. When preparing lysates, avoid using protease inhibitor cocktails that target cysteine proteases.
-
Q4: I am observing high variability between my replicate wells. How can I improve the precision of my assay?
A4: High variability between replicates can obscure real differences between samples. Here are some tips to improve precision:
-
Pipetting Accuracy: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability.
-
Solution: Use calibrated pipettes and proper pipetting techniques. When preparing reaction mixtures, creating a master mix for all common reagents can help ensure consistency.
-
-
Temperature Fluctuations: Enzyme kinetics are highly sensitive to temperature.
-
Solution: Ensure that all reagents and the microplate are equilibrated to the assay temperature before starting the reaction. Use a plate reader with good temperature control.
-
-
Incomplete Mixing: If the enzyme and substrate are not mixed thoroughly and quickly, the reaction may not start uniformly in all wells.
-
Solution: Gently mix the contents of the wells immediately after adding the final reagent (usually the enzyme or substrate). Some plate readers have a shaking function that can be used for this purpose.
-
-
Edge Effects: Wells on the outer edges of a microplate can be more prone to evaporation and temperature fluctuations, leading to variability.
-
Solution: Avoid using the outermost wells of the plate for samples. Instead, fill them with buffer or water to create a humidity barrier.
-
Data Presentation
For reproducible and comparable results, it is essential to carefully control and report experimental parameters. The following tables provide a guideline for recommended concentrations of key assay components, though optimal conditions should always be determined empirically for your specific experimental setup.
Table 1: Recommended Concentration Ranges for this compound Kinetic Assay Components
| Component | Recommended Starting Concentration | Notes |
| This compound | 10 - 100 µM | Optimal concentration should be determined by substrate titration to be near the Km value. |
| Recombinant Caspase-1 | 1 - 50 nM | The optimal concentration will depend on the specific activity of the enzyme lot and should be titrated to ensure the initial reaction rate is linear over the desired measurement period. |
| HEPES or PIPES Buffer | 20 - 100 mM | Maintain a stable pH between 7.2 and 7.5.[1][3] |
| Dithiothreitol (DTT) | 2 - 10 mM | A reducing agent is crucial for maintaining caspase activity. Prepare fresh.[3] |
| NaCl | 10 - 150 mM | To adjust the ionic strength of the buffer. |
| Sucrose or Glycerol | 5 - 10% (w/v) | Can be included to stabilize the enzyme.[1][3] |
| EDTA | 1 - 2 mM | A chelating agent to prevent inhibition by divalent metal ions.[3] |
Table 2: Spectrofluorometer Settings for AMC-Based Assays
| Parameter | Recommended Setting |
| Excitation Wavelength (λex) | 355 - 380 nm |
| Emission Wavelength (λem) | 440 - 460 nm |
| Read Interval | 1 - 5 minutes |
| Total Read Time | 30 - 60 minutes |
| Temperature | 37°C |
Experimental Protocols
Detailed Methodology for a Standard this compound Kinetic Assay
This protocol provides a starting point for setting up a kinetic assay to measure caspase-1 activity. Optimization of reagent concentrations and incubation times is recommended.
-
Preparation of Reagents:
-
Assay Buffer: Prepare a 1X assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, 1 mM EDTA, and 10% (w/v) sucrose.[1] Filter the buffer through a 0.22 µm filter.
-
This compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store in small aliquots at -20°C, protected from light.
-
Caspase-1 Stock Solution: Reconstitute recombinant human caspase-1 in an appropriate buffer as per the manufacturer's instructions. Aliquot and store at -80°C.
-
-
Assay Procedure:
-
Equilibrate the assay buffer, this compound solution, and caspase-1 solution to room temperature.
-
Prepare a dilution series of this compound in assay buffer in a 96-well black, clear-bottom microplate. For example, to achieve final concentrations of 10, 20, 40, 60, 80, and 100 µM in a 100 µL final reaction volume, prepare 2X working solutions.
-
Add 50 µL of each 2X this compound working solution to the appropriate wells.
-
Include control wells:
-
Blank: 50 µL of assay buffer without substrate and 50 µL of assay buffer without enzyme.
-
Substrate Control (No Enzyme): 50 µL of 2X this compound and 50 µL of assay buffer.
-
-
Prepare a 2X working solution of caspase-1 in assay buffer. The final concentration should be optimized to give a linear increase in fluorescence for at least 30 minutes.
-
Initiate the reaction by adding 50 µL of the 2X caspase-1 working solution to each well (except the blank and no-enzyme controls, to which 50 µL of assay buffer is added).
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence intensity (λex = 360 nm, λem = 460 nm) every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control wells) from all other readings.
-
For each substrate concentration, determine the initial velocity (V0) of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Visualizations
Caspase-1 Activation Signaling Pathway
The following diagram illustrates the canonical inflammasome pathway leading to the activation of caspase-1.
Caption: Canonical NLRP3 inflammasome activation pathway.
Experimental Workflow for Kinetic Analysis
The diagram below outlines the key steps in performing a kinetic analysis of caspase-1 using this compound.
Caption: Workflow for a typical enzyme kinetic assay.
References
- 1. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective chemical reagents to investigate the role of caspase 6 in apoptosis in acute leukemia T cells - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05827H [pubs.rsc.org]
Ac-WVAD-AMC stability and storage best practices.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of the fluorogenic caspase-1 substrate, Ac-WVAD-AMC. It includes troubleshooting guides and frequently asked questions to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (Acetyl-Trp-Val-Ala-Asp-7-amino-4-methylcoumarin) is a fluorogenic peptide substrate designed for the sensitive detection of caspase-1 and caspase-4 activity.[1][2] Its primary application is in biochemical assays to measure the enzymatic activity of these caspases, which are critical mediators of inflammation and apoptosis.[1] Upon cleavage by caspase-1 or caspase-4, the fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released, producing a quantifiable fluorescent signal.[1]
Q2: How should I store the lyophilized this compound powder?
The lyophilized powder should be stored at -20°C upon receipt. It is recommended to protect it from light. When stored correctly, the solid compound is stable for an extended period.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[3]
Q4: What are the best practices for storing this compound stock solutions in DMSO?
Stock solutions in DMSO should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[4][5] Studies on similar compounds suggest that storage at -80°C provides longer-term stability.[5]
Q5: How stable is this compound in aqueous solutions?
Peptide-based substrates can be susceptible to degradation in aqueous solutions. The stability of this compound in aqueous buffers will be influenced by factors such as pH and temperature. It is recommended to prepare fresh dilutions in aqueous assay buffer from the DMSO stock solution immediately before use.
Stability and Storage Data
The following tables summarize the recommended storage conditions and stability information for this compound.
Table 1: Storage Conditions
| Form | Storage Temperature | Packaging | Light Protection |
| Lyophilized Powder | -20°C | Tightly sealed vial | Recommended |
| DMSO Stock Solution | -20°C or -80°C | Tightly sealed vial | Recommended |
| Aqueous Solution | Use immediately | N/A | Recommended |
Table 2: Stability Profile
| Form | Storage Condition | Estimated Stability | Special Considerations |
| Lyophilized Powder | -20°C, protected from light | >1 year | Avoid moisture. |
| DMSO Stock Solution | -20°C, protected from light | Up to 1 month[5] | Avoid repeated freeze-thaw cycles.[4] |
| -80°C, protected from light | Up to 6 months[5] | Aliquot to minimize freeze-thaw cycles. | |
| Aqueous Solution | Room Temperature or 37°C | Unstable, use immediately | Prone to hydrolysis. Prepare fresh for each experiment. |
Experimental Protocols
Caspase-1 Activity Assay Using this compound
This protocol provides a general guideline for measuring caspase-1 activity in cell lysates.
Materials:
-
Cell lysate containing active caspase-1
-
This compound
-
DMSO
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 100 mM NaCl, 1 mM EDTA, 0.1% CHAPS, 10 mM DTT, pH 7.4)
-
96-well black microplate
-
Fluorometer with excitation/emission wavelengths of ~345-360 nm and ~445-460 nm, respectively.[6][4]
Procedure:
-
Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Prepare the assay buffer and keep it on ice.
-
Dilute the cell lysate with ice-cold assay buffer to the desired protein concentration. A typical range is 20-50 µg of total protein per well.
-
Prepare a working solution of this compound by diluting the 10 mM stock solution in assay buffer. The final concentration in the assay usually ranges from 50 to 200 µM.[4]
-
Add the diluted cell lysate to the wells of the 96-well plate.
-
To initiate the reaction, add the this compound working solution to each well.
-
Incubate the plate at 37°C, protected from light. The incubation time can vary from 30 minutes to several hours, depending on the enzyme activity.
-
Measure the fluorescence at regular intervals (kinetic assay) or at the end of the incubation period (endpoint assay). Use an excitation wavelength of ~345-360 nm and an emission wavelength of ~445-460 nm.[6][4]
-
Include appropriate controls:
-
Blank: Assay buffer and this compound without cell lysate to measure background fluorescence.
-
Negative Control: Lysate from unstimulated or untreated cells.
-
Inhibitor Control: Pre-incubate the active lysate with a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO) before adding the substrate to confirm specificity.
-
Troubleshooting Guide
Table 3: Common Issues and Solutions in this compound Assays
| Issue | Possible Cause | Recommended Solution |
| High Background Fluorescence | Substrate auto-hydrolysis | Prepare fresh substrate dilutions for each experiment. Minimize the time the substrate is in aqueous buffer before the measurement. |
| Contaminated reagents or buffers | Use high-purity water and reagents. Filter-sterilize buffers if necessary. | |
| Non-specific cleavage by other proteases | Include a specific caspase-1 inhibitor control (e.g., Ac-YVAD-CHO) to determine the proportion of caspase-1-specific signal. | |
| Low or No Signal | Inactive caspase-1 | Ensure proper sample handling and storage to maintain enzyme activity. Avoid repeated freeze-thaw cycles of the lysate. Confirm caspase-1 activation by another method (e.g., Western blot for cleaved caspase-1). |
| Suboptimal assay conditions | Optimize pH, temperature, and ionic strength of the assay buffer. Ensure the presence of a reducing agent like DTT to maintain caspase activity. | |
| Insufficient substrate concentration | Titrate the this compound concentration to ensure it is not limiting the reaction. | |
| High Well-to-Well Variability | Inaccurate pipetting | Use calibrated pipettes and proper pipetting techniques. |
| Substrate precipitation | Ensure the final DMSO concentration in the assay is low enough to keep the substrate soluble. If precipitation is observed, consider lowering the substrate concentration. | |
| Incomplete mixing | Gently mix the contents of the wells after adding the substrate. | |
| Signal Decreases Over Time | Substrate depletion | If performing a long kinetic read, the substrate may be fully consumed. Use a lower enzyme concentration or a higher initial substrate concentration. |
| Enzyme instability | Caspase-1 can be unstable at 37°C over extended periods.[7] Limit the incubation time or perform the assay at a lower temperature. | |
| Photobleaching | Minimize exposure of the plate to light, especially the excitation light source. |
Visualizations
Signaling Pathway
Caption: Caspase-1 activation pathway and substrate cleavage.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common assay issues.
References
- 1. Buy this compound [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. gchemglobal.com [gchemglobal.com]
- 4. ubpbio.com [ubpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. south-bay-bio.com [south-bay-bio.com]
- 7. Caspase-1 Promiscuity Is Counterbalanced by Rapid Inactivation of Processed Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results from an Ac-WVAD-AMC assay.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from an Ac-WVAD-AMC assay. The this compound substrate is designed to measure the activity of caspase-1 and caspase-4, which are key enzymes in inflammation and apoptosis.[1]
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The this compound assay is a fluorometric method for detecting caspase-1 activity. This compound is a synthetic peptide substrate that contains the amino acid sequence Trp-Val-Ala-Asp (WVAD) recognized by caspase-1. This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is not fluorescent. When caspase-1 cleaves the peptide at the aspartate residue, it releases free AMC, which produces a measurable fluorescent signal. The intensity of the fluorescence is directly proportional to the activity of caspase-1 in the sample.[1]
Q2: Which caspases are detected by the this compound substrate?
A2: this compound is primarily a substrate for caspase-1 and caspase-4.[1] It has a higher affinity for caspase-1 compared to other similar substrates like Ac-YVAD-AMC, making it particularly useful for focused studies on inflammation and apoptosis related to this specific enzyme.[1]
Q3: What are the excitation and emission wavelengths for the cleaved AMC fluorophore?
A3: The free AMC fluorophore has an excitation wavelength of approximately 342-350 nm and an emission wavelength of around 430-441 nm.
Q4: How should the this compound substrate be stored?
A4: The substrate should be stored at -20°C, protected from light. It is typically reconstituted in DMSO to create a stock solution, which should also be stored at -20°C. Avoid repeated freeze-thaw cycles to maintain the stability of the product.[2]
Troubleshooting Guide
Issue 1: High Background Fluorescence in "No Enzyme" or "Blank" Controls
High background fluorescence can mask the true signal from caspase activity, leading to inaccurate results.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Substrate Degradation | The this compound substrate may have degraded due to improper storage (e.g., exposure to light or multiple freeze-thaw cycles). Use a fresh aliquot of the substrate or a new vial. |
| Contaminated Reagents | The assay buffer, lysis buffer, or other reagents may be contaminated with fluorescent compounds. Prepare fresh buffers and reagents using high-purity water and components. Test each component individually for fluorescence. |
| Autohydrolysis of Substrate | The substrate may be slowly hydrolyzing on its own. Minimize the incubation time to the shortest duration that still provides a sufficient signal window. |
| Well Plate Issues | The type of microplate used can contribute to background fluorescence. Use black, opaque-walled plates specifically designed for fluorescence assays to minimize well-to-well crosstalk and background. |
Experimental Protocol: Checking for Reagent Contamination
-
Prepare individual wells containing each component of the assay separately (e.g., assay buffer alone, lysis buffer alone, substrate in assay buffer).
-
Include a "no enzyme" control containing all reagents except the cell lysate.
-
Incubate the plate under the standard assay conditions.
-
Read the fluorescence of each well. High readings in any of the individual component wells will indicate the source of the contamination.
Issue 2: No or Low Signal in Positive Control or Induced Samples
A lack of signal when caspase activity is expected can be due to several factors related to the enzyme, the substrate, or the assay conditions.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inactive Caspase-1 | The caspase-1 in your sample may be inactive. Ensure that the cell lysis and sample preparation steps do not inactivate the enzyme. Include a known positive control, such as recombinant active caspase-1, to verify the assay is working. |
| Insufficient Caspase-1 | The concentration of active caspase-1 in your sample may be too low to detect. Increase the amount of cell lysate used in the assay. |
| Incorrect Filter Settings | The fluorescence plate reader may not be set to the correct excitation and emission wavelengths for AMC. Verify the settings are appropriate for AMC (Ex/Em ≈ 342/441 nm). |
| Suboptimal Assay Conditions | The pH or temperature of the assay may not be optimal for caspase-1 activity. The assay is typically performed at a pH of 7.4 and a temperature of 37°C.[1] |
| Presence of Inhibitors | Your sample may contain endogenous or experimentally introduced inhibitors of caspase-1. Consider diluting the sample to reduce the inhibitor concentration or using a purification step to remove them. |
Experimental Protocol: Performing a Positive Control with Recombinant Caspase-1
-
Prepare a dilution series of active recombinant caspase-1.
-
Add the diluted enzyme to wells containing the assay buffer and this compound substrate.
-
Incubate the plate under standard assay conditions.
-
Measure the fluorescence at regular intervals. A clear, concentration-dependent increase in fluorescence will confirm that the assay components and conditions are suitable for detecting caspase activity.
Issue 3: Inconsistent or Non-Reproducible Results
Variability between replicate wells or experiments can make data interpretation difficult.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Pipetting Errors | Inaccurate or inconsistent pipetting of small volumes of reagents or samples can lead to significant variability. Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to be added to all wells to improve consistency. |
| Incomplete Cell Lysis | If cell lysis is incomplete, the amount of caspase-1 released will vary between samples. Ensure the lysis buffer and procedure are effective for your cell type. |
| Temperature Fluctuations | Inconsistent temperatures across the microplate or between experiments can affect enzyme kinetics. Ensure the plate is incubated at a stable and uniform temperature. |
| Timing of Readings | For kinetic assays, it is crucial to take readings at consistent time intervals. For endpoint assays, ensure the incubation time is the same for all samples. |
Visualizing Experimental Workflows and Pathways
Caspase-1 Activation Pathway
The diagram below illustrates a simplified signaling pathway leading to the activation of Caspase-1, which is a key component of the inflammasome.
References
Validation & Comparative
Validating Caspase-4 Activity: A Comparison of Ac-WVAD-AMC Fluorometric Assay and Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
In the study of innate immunity and inflammatory diseases, accurately measuring the activation of key effector proteins is paramount. Caspase-4, a critical initiator of the non-canonical inflammasome pathway, plays a pivotal role in sensing intracellular lipopolysaccharide (LPS) from Gram-negative bacteria, leading to a form of inflammatory cell death known as pyroptosis.[1][2][3][4][5] This guide provides a detailed comparison of two common methods for assessing caspase-4 activation: the Ac-WVAD-AMC fluorometric activity assay and the caspase-4 western blot. While the fluorometric assay offers a quantitative measure of enzymatic activity, western blotting provides visual confirmation of the proteolytic cleavage essential for caspase-4 activation. Employing both techniques is crucial for robust and reliable data.
The Non-Canonical Inflammasome Pathway
The non-canonical inflammasome pathway is initiated by the direct binding of cytosolic LPS to the CARD domain of pro-caspase-4.[4] This binding event induces oligomerization and autoproteolytic cleavage of pro-caspase-4 into its active form, which consists of p20 and p10 subunits.[6] Activated caspase-4 then cleaves Gasdermin D (GSDMD), a key downstream effector.[2][5] The N-terminal fragment of cleaved GSDMD oligomerizes to form pores in the cell membrane, leading to pyroptosis and the release of pro-inflammatory cytokines like IL-1β and IL-18, which are themselves processed to their mature forms by the canonical inflammasome.[2][5][7]
References
- 1. Non-canonical inflammasome activation of caspase-4/caspase-11 mediates epithelial defenses against enteric bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytoplasmic innate immune sensing by the caspase-4 non-canonical inflammasome promotes cellular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional interplay between non-canonical inflammasomes and autophagy in inflammatory responses and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms and functions of pyroptosis, inflammatory caspases and inflammasomes in infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-4 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Focus on the Mechanisms and Functions of Pyroptosis, Inflammasomes, and Inflammatory Caspases in Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Ac-WVAD-AMC: A Detailed Comparison Guide for Caspase-1 Substrate Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorogenic caspase-1 substrate, Ac-WVAD-AMC, with alternative caspase substrates. The information presented herein, supported by experimental data and protocols, is intended to assist researchers in making informed decisions for their studies of apoptosis and inflammation.
Understanding Caspase Substrate Specificity
Caspases, a family of cysteine-aspartic proteases, play crucial roles in programmed cell death (apoptosis) and inflammation. They exhibit distinct substrate specificities, primarily determined by the four amino acid residues preceding the cleavage site (P4-P3-P2-P1). The P1 position is invariably an aspartic acid (D) residue. This compound (Acetyl-Tryptophan-Valine-Alanine-Aspartic acid-7-Amino-4-methylcoumarin) is designed as a specific substrate for caspase-1, a key inflammatory caspase. The subsequent sections detail its performance in relation to other caspases.
Cross-reactivity Profile of this compound
While this compound is optimized for caspase-1, it is essential to understand its potential cross-reactivity with other caspases to ensure accurate interpretation of experimental results. The substrate specificity of caspases is overlapping, meaning a substrate designed for one caspase may be cleaved by others, albeit with different efficiencies.
Based on established substrate preferences, caspase-1 exhibits a strong preference for bulky, hydrophobic residues at the P4 position, such as Tryptophan (W) and Tyrosine (Y). The ideal recognition motif for caspase-1 has been identified as WEHD. Studies have shown that the catalytic efficiency (kcat/KM) for a substrate with the WEHD sequence is approximately 50-fold higher for caspase-1 compared to the commonly used YVAD sequence. This suggests that this compound, with Tryptophan at the P4 position, is a highly effective substrate for caspase-1.
Table 1: Comparison of this compound with Preferred Substrates of Various Human Caspases
| Caspase | Preferred Tetrapeptide Sequence | Comments on Potential this compound Cross-reactivity |
| Caspase-1 | WEHD / YVAD | High: this compound contains the preferred bulky hydrophobic residue (W) at the P4 position. |
| Caspase-2 | VDVAD | Low: P4 and P3 preferences differ significantly. |
| Caspase-3 | DEVD | Low: P4 and P3 preferences differ significantly. Caspase-3 has a strong preference for Aspartic Acid at P4. |
| Caspase-4 | LEVD | Moderate: Shares a preference for a hydrophobic residue at P4, though Leucine is smaller than Tryptophan. |
| Caspase-5 | WEHD / LEHD | High: Shares the preferred WEHD motif with Caspase-1. |
| Caspase-6 | VEID | Low: P4 and P3 preferences differ significantly. |
| Caspase-7 | DEVD | Low: P4 and P3 preferences differ significantly. |
| Caspase-8 | IETD / LETD | Low to Moderate: Prefers smaller hydrophobic residues at P4. |
| Caspase-9 | LEHD | Moderate: Shares a preference for a hydrophobic residue at P4. |
| Caspase-10 | AEVD | Low: P4 preference differs significantly. |
Experimental Protocol: Fluorometric Caspase-1 Activity Assay
This protocol outlines a standard procedure for measuring caspase-1 activity in cell lysates using the fluorogenic substrate this compound.
Materials:
-
Cell lysate containing active caspase-1
-
This compound substrate (typically 10 mM stock in DMSO)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
96-well black microplate
-
Fluorometric microplate reader with excitation/emission wavelengths of ~350-380 nm and ~440-460 nm, respectively.
Procedure:
-
Prepare Cell Lysates: Lyse cells using a suitable lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the cytosolic extract. Determine the protein concentration of the lysate.
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
50 µL of cell lysate (adjust volume to have 50-100 µg of total protein)
-
Make up the volume to 90 µL with Assay Buffer.
-
Include a blank control with 90 µL of Assay Buffer only.
-
-
Substrate Addition: Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to a final concentration of 200 µM. Add 10 µL of the 200 µM this compound working solution to each well to initiate the reaction (final concentration will be 20 µM).
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for 30-60 minutes using a microplate fluorometer.
-
Data Analysis: Subtract the fluorescence of the blank from all readings. Plot the fluorescence intensity versus time to determine the reaction rate. Caspase activity can be expressed as the change in fluorescence units per minute per milligram of protein.
Visualizing the Caspase-1 Activation Pathway
The activation of caspase-1 is a critical event in the inflammatory response, primarily occurring through the assembly of a multi-protein complex called the inflammasome.
A Researcher's Guide to Alternative Fluorogenic Substrates for Caspase-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of commercially available and novel fluorogenic substrates for the detection of caspase-4 activity. Caspase-4, an inflammatory caspase, plays a crucial role in the host defense against intracellular Gram-negative bacteria by detecting cytosolic lipopolysaccharide (LPS), leading to pyroptosis and the release of pro-inflammatory cytokines. Accurate measurement of its activity is vital for research into infectious diseases, sepsis, and innate immunity.
This document outlines the performance of various substrates, provides detailed experimental protocols for their use, and illustrates key biological and experimental pathways to aid in experimental design and data interpretation.
Comparative Analysis of Caspase-4 Fluorogenic Substrates
The selection of an appropriate fluorogenic substrate is critical for the sensitive and specific detection of caspase-4 activity. The ideal substrate exhibits high selectivity for caspase-4, a high turnover rate (kcat/KM), and robust fluorescence upon cleavage. However, a significant challenge in the field is the overlapping substrate specificity among caspases.[1] For instance, substrates designed for caspase-1 or caspase-9 are often cleaved by caspase-4.[1][2] The table below summarizes the characteristics of several commonly used fluorogenic substrates.
| Substrate (Peptide-Fluorophore) | Optimal Peptide Sequence | Fluorophore | Spectral Properties (Ex/Em) | Key Characteristics & Performance Notes |
| Ac-LEHD-AFC | LEHD | AFC | ~400 nm / ~505 nm | Potent substrate with a reported rapid turnover rate.[2] The LEHD sequence is also a preferred substrate for caspase-9, indicating potential for cross-reactivity.[1] |
| Ac-YVAD-AFC | YVAD | AFC | ~400 nm / ~505 nm | Selective substrate where the YVAD sequence facilitates specific binding.[2] This sequence was originally identified as optimal for caspase-1, suggesting high potential for cross-reactivity.[1] |
| Ac-WVAD-AMC | WVAD | AMC | ~380 nm / ~460 nm | A synthetic peptide designed for selective engagement with caspase-4.[2] |
| Ac-LEVD-AFC | LEVD | AFC | ~400 nm / ~505 nm | A commonly used substrate for assaying caspase-4 activity.[3] The LEVD sequence can also be recognized by other caspases like caspase-3/7.[1] |
| (Peptide)₂-R110 | Varies (e.g., DEVD, LEHD) | R110 | ~496 nm / ~520 nm | Rhodamine 110-based substrates are generally more sensitive than AMC or AFC-based ones but are better suited for endpoint assays due to a two-step cleavage process.[4] They can be membrane-permeant for live-cell imaging.[5] |
Fluorophore Notes:
-
AMC (7-amino-4-methylcoumarin): A common blue-fluorescent reporter.[6][7]
-
AFC (7-amino-4-trifluoromethylcoumarin): Offers slightly red-shifted spectra compared to AMC, which can help reduce background fluorescence from biological samples.[4]
-
R110 (Rhodamine 110): A highly fluorescent green reporter, offering enhanced sensitivity.[4][7]
Signaling and Experimental Workflow Diagrams
To provide a clearer context for caspase-4 research, the following diagrams illustrate its activation pathway and a general workflow for comparing substrate performance.
Caption: Caspase-4 activation pathway initiated by intracellular LPS.
Caption: Experimental workflow for comparing fluorogenic substrate performance.
Detailed Experimental Protocol: Caspase-4 Activity Assay
This protocol provides a general method for measuring caspase-4 activity in cell lysates using a fluorogenic substrate. It should be optimized for specific experimental conditions.
1. Materials and Reagents:
-
Cell culture or tissue samples
-
Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
-
Recombinant active caspase-4 (for standard curve and positive control)
-
2X Reaction Buffer (e.g., 40 mM HEPES pH 7.5, 20% glycerol, 4 mM DTT)
-
Fluorogenic Caspase-4 Substrate (e.g., Ac-LEVD-AFC, 10 mM stock in DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with appropriate filters for the chosen fluorophore
2. Preparation of Cell Lysates:
-
Induce apoptosis or the specific pathway of interest in your cell culture or tissue model. Include an uninduced sample as a negative control.
-
Harvest cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 20 minutes.[8]
-
Centrifuge the lysate at ~12,000 x g for 10 minutes at 4°C to pellet insoluble debris.[8]
-
Transfer the supernatant (cytosolic extract) to a pre-chilled tube.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
3. Caspase Activity Measurement:
-
Dilute the cell lysates with Cell Lysis Buffer to a final concentration of 1-2 mg/mL. Ensure all samples have the same final protein concentration (typically 10-50 µg per well).[6]
-
Prepare the final reaction mix. For each well, you will need:
-
50 µL of 2X Reaction Buffer
-
X µL of cell lysate (containing 10-50 µg of protein)
-
X µL of Cell Lysis Buffer to bring the volume to 98 µL
-
-
Add 50 µL of 2X Reaction Buffer to each well of the 96-well plate.
-
Add the prepared cell lysates to the appropriate wells.
-
To initiate the reaction, add 2 µL of the 10 mM fluorogenic substrate stock solution to each well for a final concentration of 200 µM (this should be optimized).
-
Immediately place the plate in a fluorescence reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically for 1-2 hours at the appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., Ex/Em = 400/505 nm for AFC).[3]
4. Data Analysis:
-
Plot the relative fluorescence units (RFU) against time for each sample.
-
Determine the slope of the linear portion of the curve, which represents the reaction rate.
-
Compare the rates of the induced samples to the uninduced control to determine the fold-increase in caspase-4 activity.
-
For quantitative analysis, create a standard curve using free, cleaved fluorophore (e.g., free AFC) to convert the RFU/min values into pmol/min of cleaved substrate.
References
- 1. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. cephamls.com [cephamls.com]
- 4. Caspases | AAT Bioquest [aatbio.com]
- 5. biotium.com [biotium.com]
- 6. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorogenic substrates for caspase activity—Table 15.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
Ac-WVAD-AMC Assay: A Comparative Guide to Kinetic and Endpoint Measurements for Caspase-1 Activity
For researchers, scientists, and drug development professionals, the accurate measurement of caspase-1 activity is crucial for understanding inflammatory processes and developing novel therapeutics. The fluorogenic substrate Ac-WVAD-AMC is a widely used tool for this purpose. This guide provides an objective comparison of two common methodologies for utilizing this substrate: kinetic and endpoint assays. We will delve into the principles of each approach, present supporting data, and provide detailed experimental protocols to aid in the selection of the most appropriate method for your research needs.
At a Glance: Kinetic vs. Endpoint this compound Assays
| Feature | Kinetic Assay | Endpoint Assay |
| Measurement Principle | Continuous monitoring of fluorescence increase over time | Single fluorescence measurement at a fixed time point |
| Data Output | Reaction velocity (rate of substrate cleavage), Vmax, Km | Total fluorescence intensity (total product formed) |
| Information Yield | Detailed enzyme kinetics, detection of assay artifacts (e.g., compound interference), enzyme stability | Simpler, high-throughput compatible, provides a snapshot of total activity |
| Sensitivity | Can be more sensitive for detecting subtle changes in enzyme activity | Sensitivity is dependent on the chosen time point |
| Potential for Error | Less susceptible to timing errors | Highly dependent on precise timing of the stop reagent addition |
| Best Suited For | Detailed mechanistic studies, inhibitor characterization, identifying false positives | High-throughput screening (HTS), rapid assessment of relative activity |
Understanding the Core Principles
The this compound (Acetyl-Tryptophan-Valine-Alanine-Aspartic acid-7-amino-4-methylcoumarin) substrate is specifically designed to be cleaved by caspase-1. Upon cleavage of the peptide sequence by active caspase-1, the fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released.[1] This release leads to a measurable increase in fluorescence, which is directly proportional to the caspase-1 activity in the sample.
Kinetic assays capitalize on the continuous nature of this reaction. By repeatedly measuring the fluorescence in real-time, researchers can determine the initial rate of the reaction (V₀), which is a direct measure of the enzyme's catalytic activity under specific conditions.[2] This approach provides a dynamic view of the enzyme's behavior.
Endpoint assays , in contrast, allow the reaction to proceed for a predetermined amount of time, after which the reaction is stopped, often by the addition of a specific inhibitor or by changing the reaction conditions. A single fluorescence measurement is then taken to quantify the total amount of AMC released.[2] This method offers a simpler workflow, making it amenable to high-throughput applications.
Signaling Pathway and Experimental Workflow
To appreciate the context of the this compound assay, it is important to understand the upstream events leading to caspase-1 activation. Caspase-1 is a key mediator of inflammation and is typically activated through a multi-protein complex called the inflammasome.[3][4][5][6]
The following diagram illustrates the generalized workflows for both kinetic and endpoint this compound assays.
Experimental Data: A Comparative Analysis
While direct side-by-side comparisons in published literature are scarce, the principles of enzyme kinetics allow for a clear distinction in the data obtained.
Kinetic Assay Data: A kinetic assay generates a progress curve, plotting fluorescence intensity against time. The initial, linear portion of this curve is used to calculate the reaction velocity (V₀).
-
Advantages: Kinetic assays provide a more detailed picture of enzyme behavior. They can reveal non-linear reaction kinetics, which might be missed in an endpoint assay, and can help identify assay artifacts, such as fluorescent compounds that interfere with the reading.[7] For instance, a compound that is itself fluorescent would lead to a high initial reading but no change in the slope, correctly identifying it as a false positive.
Endpoint Assay Data: An endpoint assay provides a single data point representing the total fluorescence at the end of the incubation period.
-
Advantages: The simplicity of endpoint assays makes them ideal for high-throughput screening where the goal is to quickly identify potent inhibitors or activators.[2] However, this simplicity comes at the cost of detail. A high fluorescence reading could be the result of sustained, moderate enzyme activity or a brief burst of high activity that has since ceased.
Hypothetical Data Comparison:
| Sample | Kinetic Assay (V₀ - RFU/min) | Endpoint Assay (Total RFU at 60 min) | Interpretation |
| Control (No Inhibitor) | 500 | 30,000 | Baseline caspase-1 activity. |
| Inhibitor A | 100 | 6,000 | Potent inhibitor, significantly reduces the rate of reaction. |
| Inhibitor B | 450 (for first 10 min), then 50 | 15,000 | Unstable inhibitor or enzyme inactivation. Endpoint may misrepresent potency. |
| Compound C | 500 | 45,000 | Potentially a fluorescent compound, leading to a high endpoint reading but no change in the kinetic rate. A false positive in endpoint mode. |
Detailed Experimental Protocols
The following are generalized protocols for performing kinetic and endpoint this compound assays in a 96-well plate format. Researchers should optimize these protocols for their specific cell types, experimental conditions, and plate reader.
Materials
-
Cell lysates or purified recombinant caspase-1
-
This compound substrate (typically dissolved in DMSO)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with excitation/emission wavelengths of ~360/460 nm for AMC.
Kinetic Assay Protocol
-
Sample Preparation: Prepare cell lysates or dilute recombinant caspase-1 in chilled assay buffer on ice.
-
Plate Setup: Add 50 µL of each sample (lysate or enzyme) to the wells of the 96-well plate. Include appropriate controls (e.g., buffer only, inhibited enzyme).
-
Substrate Preparation: Prepare a 2X working solution of this compound in assay buffer. The final concentration in the well should be optimized (typically 20-50 µM).
-
Initiate Reaction: Program the plate reader to begin reading immediately after substrate addition. Using a multichannel pipette, add 50 µL of the 2X this compound solution to each well.
-
Data Acquisition: Measure fluorescence every 1-2 minutes for a period of 30-60 minutes at 37°C.
-
Data Analysis:
-
Plot fluorescence intensity versus time for each well.
-
Identify the linear portion of the curve (the initial reaction phase).
-
Calculate the slope of this linear portion to determine the initial velocity (V₀) in RFU/min.
-
Compare the V₀ of your experimental samples to your controls.
-
Endpoint Assay Protocol
-
Sample Preparation: Prepare cell lysates or dilute recombinant caspase-1 in chilled assay buffer on ice.
-
Plate Setup: Add 50 µL of each sample to the wells of the 96-well plate. Include appropriate controls.
-
Substrate Addition: Prepare a 2X working solution of this compound in assay buffer. Add 50 µL of this solution to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction is within the linear range for your experimental conditions.
-
Stop Reaction (Optional but Recommended): Add a stop solution, such as a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO), to each well to terminate the reaction.
-
Fluorescence Measurement: Read the fluorescence of each well using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (from buffer-only wells) from all sample readings.
-
Compare the total fluorescence of your experimental samples to your controls.
-
Conclusion: Choosing the Right Assay for Your Research
The choice between a kinetic and an endpoint this compound assay depends on the specific research question.
-
For high-throughput screening and rapid assessment of relative caspase-1 activity, the endpoint assay offers a straightforward and efficient workflow.
-
For detailed mechanistic studies , inhibitor characterization, and avoiding misleading results from assay artifacts, the kinetic assay is the superior choice, providing a wealth of information about the dynamics of caspase-1 activity.
By understanding the strengths and limitations of each method, researchers can confidently select the most appropriate approach to accurately quantify caspase-1 activity and advance their understanding of inflammatory diseases.
References
- 1. m.youtube.com [m.youtube.com]
- 2. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Caspase-1 Promiscuity Is Counterbalanced by Rapid Inactivation of Processed Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endpoint vs Kinetic Enzyme Activity Assays: When to Use Each [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe Disposal of Ac-WVAD-AMC
Essential Safety and Handling Information
Ac-WVAD-AMC should be handled with care, following standard laboratory safety protocols. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust or contact with skin and eyes.[1][2] In case of contact, immediately flush the affected area with plenty of water.[2][3]
Storage and Stability:
For long-term stability, this compound should be stored at -20°C, protected from light.[4] Many fluorogenic substrates are dissolved in solvents like DMSO for experimental use; these solutions should also be stored at -20°C.[5] It is advisable to aliquot the substrate upon receipt to avoid repeated freeze-thaw cycles.
| Parameter | Recommendation | Source(s) |
| Storage Temperature | -20°C | [4] |
| Light Sensitivity | Protect from light | |
| Handling | Use appropriate PPE (gloves, safety goggles, lab coat) | |
| Accidental Contact | Flush with copious amounts of water | [2][3] |
| Inhalation | Avoid breathing dust | [1][2] |
| Disposal | In accordance with local, regional, and national regulations | [6] |
Experimental Workflow and Disposal
The typical experimental workflow involving this compound includes its use as a substrate in enzymatic assays to measure caspase-1 activity. Upon cleavage by the enzyme, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, and its fluorescence is measured.
References
Personal protective equipment for handling Ac-WVAD-AMC
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ac-WVAD-AMC. The following procedures are designed to ensure safe operational use and proper disposal, fostering a secure laboratory environment.
Personal Protective Equipment (PPE) and Safe Handling
When handling this compound, a solid powder, adherence to standard laboratory safety protocols is essential to minimize exposure risk. The recommended personal protective equipment is detailed below.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Nitrile Gloves | Provides a good fit and chemical resistance for handling the solid compound.[2] |
| Body Protection | Laboratory Coat | Should be long enough to cover from the neck to mid-thigh with the opening at the back.[2] |
| Respiratory Protection | N95 Respirator or Full-Face Respirator | Recommended if there is a risk of aerosolization or if exposure limits are exceeded.[1][2] |
General Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe in dust.[3]
-
Wash hands thoroughly after handling, especially after removing gloves and before leaving the laboratory.
-
Use in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Ensure all containers are properly labeled.
-
Do not eat, drink, or smoke in the work area.[3]
Emergency First-Aid Measures
In the event of exposure, immediate action is critical. The following first-aid measures should be taken:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[5][6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[3][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[1][5][6] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5] |
Storage and Disposal Plan
Proper storage and disposal are crucial for maintaining a safe laboratory environment.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is -20°C.[7]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.[6]
-
All waste materials, including empty containers, should be treated as potentially hazardous.
-
"Sharps" such as needles or broken glass that may be contaminated must be disposed of in puncture-proof containers.[8]
Workflow for Safe Handling of this compound
The following diagram outlines the procedural steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Safe handling workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. Personal Protective Equipment (PPE) - AC Component [accomponent.ca]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Safety Guides & Tipsheets - American Chemical Society [acs.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. eurogentec.com [eurogentec.com]
- 7. caymanchem.com [caymanchem.com]
- 8. unthsc.edu [unthsc.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
